Product packaging for Florasulam-13C,d3(Cat. No.:)

Florasulam-13C,d3

Cat. No.: B12412557
M. Wt: 363.30 g/mol
InChI Key: QZXATCCPQKOEIH-KQORAOOSSA-N
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Description

Florasulam-13C,d3 is a useful research compound. Its molecular formula is C12H8F3N5O3S and its molecular weight is 363.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F3N5O3S B12412557 Florasulam-13C,d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F3N5O3S

Molecular Weight

363.30 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-8-fluoro-5-(trideuterio(113C)methoxy)-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

InChI

InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3/i1+1D3

InChI Key

QZXATCCPQKOEIH-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F

Canonical SMILES

COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of Isotopically Labeled Florasulam-13C,d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of isotopically labeled Florasulam, specifically Florasulam-¹³C,d₃. This document details the synthetic strategy, experimental protocols, and purification techniques, drawing upon established chemical principles and published data for the synthesis of Florasulam and related compounds. Quantitative data from relevant literature is summarized to provide context for expected yields and purity.

Introduction

Florasulam is a triazolopyrimidine sulfonamide herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. Isotopically labeled analogues of agrochemicals, such as Florasulam-¹³C,d₃, are invaluable tools in metabolism, pharmacokinetic, and environmental fate studies. The incorporation of stable isotopes like ¹³C and deuterium (d) allows for the precise tracking and quantification of the molecule and its metabolites. This guide outlines a plausible synthetic route to obtain Florasulam labeled in both the phenyl ring and the methoxy group.

Proposed Synthetic Pathway

The synthesis of Florasulam-¹³C,d₃ can be approached by preparing two key isotopically labeled intermediates: 2,6-difluoroaniline-¹³C₆ and 8-fluoro-5-(methoxy-d₃)-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride. These intermediates can then be coupled to yield the final labeled product.

Synthesis_Workflow cluster_1 Synthesis of 2,6-difluoroaniline-¹³C₆ cluster_2 Synthesis of Labeled Sulfonyl Chloride cluster_3 Final Coupling and Purification Aniline_13C6 Aniline-¹³C₆ Intermediate_A Intermediate A Aniline_13C6->Intermediate_A Multi-step synthesis DFA_13C6 2,6-difluoroaniline-¹³C₆ Intermediate_A->DFA_13C6 Final conversion Florasulam_labeled Florasulam-¹³C,d₃ DFA_13C6->Florasulam_labeled Precursor_B Triazolopyrimidine precursor Intermediate_B 5-hydroxy intermediate Precursor_B->Intermediate_B Methoxy_d3_Intermediate 5-(methoxy-d₃) intermediate Intermediate_B->Methoxy_d3_Intermediate CD₃I or (CD₃)₂SO₄ Sulfonyl_Chloride_d3 Sulfonyl chloride-d₃ Methoxy_d3_Intermediate->Sulfonyl_Chloride_d3 Chlorosulfonation Sulfonyl_Chloride_d3->Florasulam_labeled Base-catalyzed coupling Purified_Florasulam Purified Product Florasulam_labeled->Purified_Florasulam Recrystallization

Figure 1: Proposed synthetic workflow for Florasulam-¹³C,d₃.

Experimental Protocols

Synthesis of 2,6-difluoroaniline-¹³C₆

The synthesis of the ¹³C-labeled aniline derivative can be adapted from known methods for the synthesis of 2,6-difluoroaniline. A potential route starts from commercially available aniline-¹³C₆.

Protocol:

  • Diazotization and Sandmeyer Reaction: Aniline-¹³C₆ is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with a suitable fluorine source (e.g., fluoroboric acid) to introduce the first fluorine atom.

  • Nitration: The resulting fluoroaniline-¹³C₆ is nitrated to introduce a nitro group.

  • Second Fluorination: A second Sandmeyer-type reaction or nucleophilic aromatic substitution is performed to replace another group (e.g., a chloro or bromo group introduced in an earlier step) with fluorine.

  • Reduction: The nitro group is reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation to yield 2,6-difluoroaniline-¹³C₆.

Synthesis of 8-fluoro-5-(methoxy-d₃)-[1][2]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride

This synthesis involves the construction of the triazolopyrimidine core followed by deuteromethylation and chlorosulfonation.

Protocol:

  • Formation of the Triazolopyrimidine Core: The synthesis can start from a substituted pyrimidine which is then cyclized to form the 8-fluoro-5-hydroxy-triazolo[1,5-c]pyrimidine intermediate.

  • Deuteromethylation: The hydroxyl group at the 5-position is methylated using a deuterated methylating agent such as methyl-d₃ iodide (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄) in the presence of a base (e.g., potassium carbonate) to yield 8-fluoro-5-(methoxy-d₃)-triazolo[1,5-c]pyrimidine.

  • Chlorosulfonation: The resulting deuterated intermediate is then treated with a chlorosulfonating agent, such as chlorosulfonic acid, to install the sulfonyl chloride group at the 2-position, yielding the desired labeled sulfonyl chloride.

Coupling Reaction: Synthesis of Florasulam-¹³C,d₃

The final step is the coupling of the two labeled intermediates. This reaction is a nucleophilic substitution of the sulfonyl chloride with the aniline derivative.

Protocol:

  • Reaction Setup: In a suitable solvent, such as dichloromethane or 1,2-propylene glycol, 2,6-difluoroaniline-¹³C₆ is dissolved.

  • Addition of Sulfonyl Chloride: The 8-fluoro-5-(methoxy-d₃)-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride, dissolved in a suitable solvent, is added dropwise to the aniline solution.

  • Base Addition: An organic base, such as triethylamine or pyridine, is added to the reaction mixture to act as an acid scavenger.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The solid is then washed with a suitable solvent (e.g., ethanol) and dried.

Purification

Purification of the crude Florasulam-¹³C,d₃ is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying sulfonamides.

Protocol: Recrystallization

  • Solvent Selection: A suitable solvent system is one in which Florasulam has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixture of ethanol and water or isopropanol and water is often effective for sulfonamides.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent mixture.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of unlabeled Florasulam, which can serve as a benchmark for the synthesis of the labeled analogue.

Table 1: Reactant Molar Ratios and Reaction Conditions for Florasulam Synthesis

ParameterValueReference
Molar Ratio (Sulfonyl Chloride : 2,6-difluoroaniline)1 : 1 to 1 : 1.7
Molar Ratio (Sulfonyl Chloride : Base)1 : 1 to 1 : 3
Reaction Temperature20 - 40 °C
Reaction Time6 - 8 hours

Table 2: Reported Yields and Purity for Florasulam Synthesis

Yield (%)Purity (%)Reference
96.797.4
65 - 85>97
>98.5High Purity

Mechanism of Action

Florasulam's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme. ALS is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this enzyme, Florasulam disrupts protein synthesis and cell division, ultimately leading to plant death.

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_outcome Outcome Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Disruption Disruption of Protein Synthesis & Cell Division Florasulam Florasulam Florasulam->Inhibition Plant_Death Plant Death Disruption->Plant_Death

Figure 2: Mechanism of action of Florasulam via inhibition of Acetolactate Synthase (ALS).

Conclusion

This technical guide presents a feasible and detailed approach for the synthesis and purification of Florasulam-¹³C,d₃. The proposed synthetic route leverages known chemical transformations and provides a framework for the preparation of this important isotopically labeled standard. The outlined purification methods are expected to yield a product of high purity suitable for demanding research applications. The successful synthesis of Florasulam-¹³C,d₃ will undoubtedly facilitate more precise and informative studies in the fields of drug metabolism, environmental science, and agricultural research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Florasulam-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the isotopically labeled herbicide, Florasulam-13C,d3. Due to the limited availability of experimental data for this specific labeled compound, this guide also incorporates data from its unlabeled counterpart, florasulam, as a close surrogate for properties that are not significantly affected by minor isotopic substitution. This information is intended to support research, analytical method development, and other scientific endeavors.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of florasulam, a triazolopyrimidine sulfonamide herbicide. The isotopic labels (one Carbon-13 and three Deuterium atoms) are incorporated into the methoxy group, making it a valuable internal standard for quantitative analysis by mass spectrometry.

Table 1: General and Physical Properties of this compound and Florasulam

PropertyThis compoundFlorasulamSource(s)
Chemical Name N-(2,6-difluorophenyl)-8-fluoro-5-(methoxy-13C-d3)-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamideN-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[1][2]triazolo[1,5-c]pyrimidine-2-sulfonamide
CAS Number 145701-23-1 (unlabeled)145701-23-1
Molecular Formula C₁₁¹³CH₅D₃F₃N₅O₃SC₁₂H₈F₃N₅O₃S
Molecular Weight 363.29 g/mol 359.29 g/mol
Physical Form White to Off-White SolidSolid
Melting Point Not available193.5-230.5 °C (decomposes)
pKa Not available4.54

Note: The physical properties of this compound are expected to be very similar to those of unlabeled florasulam.

Table 2: Solubility of Florasulam (in g/L at 20 °C)

SolventSolubility (g/L)Source(s)
n-heptane0.000019
xylene0.227
n-octanol0.184
Dichloroethane3.75
Methanol9.81
Ethyl Acetate15.9
Acetonitrile72.1
Acetone123
Water (pH 5)0.084
Water (pH 7)6.36
Water (pH 9)94.2

Spectral Data

Table 3: Mass Spectrometry Data for Florasulam

ParameterValueSource(s)
Precursor m/z ([M+H]⁺) 360.0373
Ionization Mode ESI-Positive
Major Fragment Ions (m/z) 129.0356, 109.0293, 82.0183, 62.0122, 63.0200

NMR Spectroscopy:

Specific experimental ¹H-NMR and ¹³C-NMR data for this compound are not available in the searched literature. However, the isotopic labeling in the methoxy group would lead to predictable changes in the NMR spectra compared to the unlabeled compound. Specifically, in the ¹³C-NMR spectrum, the signal for the methoxy carbon would be a singlet (due to the absence of attached protons) and would be coupled to deuterium, potentially leading to a multiplet depending on the relaxation times. In the ¹H-NMR spectrum, the characteristic singlet of the methoxy protons would be absent.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Florasulam

This protocol is adapted from a method for the determination of florasulam content.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 2.1 with phosphoric acid). The exact gradient or isocratic conditions would need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 50 mg of florasulam into a 100 mL volumetric flask.

    • Add 40 mL of acetonitrile and sonicate until the solid is dissolved.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the aqueous mobile phase component and mix thoroughly.

    • Filter the solution through a 0.45 µm filter before injection.

  • Quantification: External standard calibration using certified reference standards of florasulam.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Florasulam

This protocol is a general guide based on methods for residue analysis of florasulam.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., QqQ or Q-TOF).

  • Column: C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 2.0 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 20 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Parameters (for Florasulam):

    • Precursor Ion (m/z): 360.1

    • Product Ions (m/z): Monitoring of characteristic fragments (e.g., 109.1, 129.1) is required for quantification and confirmation. The collision energy would need to be optimized for the specific instrument.

  • Sample Preparation (QuEChERS method):

    • Homogenize the sample matrix (e.g., wheat grain, soil).

    • Extract a known amount of the sample with acetonitrile.

    • Add partitioning salts (e.g., magnesium sulfate, sodium chloride).

    • Centrifuge and take an aliquot of the acetonitrile supernatant.

    • Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18).

    • Centrifuge and filter the supernatant before LC-MS/MS analysis.

Mandatory Visualizations

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Florasulam's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to a cessation of cell division and ultimately, plant death.

ALS_Inhibition_Pathway Mechanism of Action of Florasulam Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death Florasulam Florasulam Florasulam->ALS Inhibition

Caption: Florasulam inhibits the ALS enzyme, blocking amino acid synthesis.

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry.

LCMSMS_Workflow LC-MS/MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction Homogenization->Extraction Partitioning 3. Salt Partitioning Extraction->Partitioning Cleanup 4. Dispersive SPE Cleanup Partitioning->Cleanup LC_Separation 5. Liquid Chromatography (C18 Column) Cleanup->LC_Separation ESI 6. Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis 7. Tandem Mass Spectrometry (MRM Mode) ESI->MS_Analysis Quantification 8. Quantification using This compound as Internal Standard MS_Analysis->Quantification Reporting 9. Result Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of this compound.

References

A Technical Guide to Florasulam-13C,d3 as an Internal Standard in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Isotope Dilution

In modern analytical chemistry, particularly in complex matrices such as environmental samples and biological tissues, accurate quantification of trace-level compounds is a significant challenge. Matrix effects, such as ion suppression or enhancement in mass spectrometry, along with analyte losses during sample preparation, can lead to considerable inaccuracies.[1] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges. The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—an internal standard (IS)—to the sample at the earliest stage of analysis.[2]

The core principle of IDMS is that the isotopically labeled internal standard is chemically and physically identical to the native analyte.[3] Consequently, it experiences the same behavior and losses during all stages of sample preparation, extraction, and analysis. Because the internal standard is distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the native analyte to the internal standard remains constant. This allows for highly accurate and precise quantification, effectively canceling out procedural errors and matrix effects.[2]

Florasulam is a selective triazolopyrimidine sulfonanilide herbicide used to control broadleaf weeds in cereal crops.[4] Its presence in the environment and food products is strictly regulated, necessitating sensitive and reliable analytical methods for its detection. Florasulam-13C,d3 serves as an ideal internal standard for the quantification of florasulam.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" for an internal standard is not biological but analytical. This compound ensures accurate quantification of native florasulam by acting as a chemical mimic throughout the analytical workflow. Its efficacy is based on two fundamental properties: structural homology and mass differentiation.

  • Structural and Chemical Homology : this compound has the same chemical structure as native florasulam, with the only difference being the substitution of one Carbon-12 atom with a Carbon-13 atom and three Hydrogen atoms with Deuterium (d3) atoms. This isotopic labeling does not alter its chemical properties, such as polarity, solubility, and chromatographic retention time. Therefore, it behaves identically to the native analyte during:

    • Extraction : Experiences the same extraction efficiency from the sample matrix.

    • Cleanup : Is subject to the same losses during solid-phase extraction (SPE) or other purification steps.

    • Chromatography : Co-elutes with the native florasulam from the liquid chromatography (LC) column.

    • Ionization : Exhibits the same ionization efficiency in the mass spectrometer source.

  • Mass Differentiation : The key to its function lies in the mass difference imparted by the isotopic labels. The mass spectrometer can easily distinguish between the native florasulam and the heavier this compound based on their distinct mass-to-charge ratios (m/z). This allows for the simultaneous measurement of both compounds.

The quantification is based on the ratio of the instrumental response (e.g., peak area) of the native analyte to that of the known concentration of the internal standard. This ratio is used to calculate the concentration of the native analyte in the original sample, thereby correcting for any variations in signal intensity caused by matrix effects or sample loss.

Logical Workflow for Isotope Dilution Analysis

The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical quantitative analysis.

Isotope_Dilution_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Untreated Sample (Unknown Florasulam Conc.) Spike 2. Sample Fortification (Add known amount of This compound IS) Sample->Spike Spiking Extract 3. Extraction & Cleanup (e.g., QuEChERS) Spike->Extract Processing LC 4. LC Separation (Analytes co-elute) Extract->LC MS 5. MS/MS Detection (Separate by m/z) LC->MS Quant 6. Quantification (Calculate Peak Area Ratio) MS->Quant Result 7. Final Concentration (Corrected for loss and matrix effects) Quant->Result Ratio Calculation

Caption: Workflow for quantification using an internal standard.

Experimental Protocols

The use of this compound is integral to methods like those based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which is widely used for pesticide residue analysis in food and environmental matrices.

General Protocol: QuEChERS with LC-MS/MS Detection

This protocol is a synthesized example for the analysis of florasulam in wheat grain.

1. Sample Preparation and Fortification:

  • Weigh 5 g of a homogenized wheat grain sample into a 50 mL centrifuge tube.

  • Add a precise volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

  • Add 10 mL of water and vortex for 1 minute to moisten the sample.

  • Let the sample stand for 15 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add extraction salts (e.g., 6 g of anhydrous MgSO₄ and 1.5 g of NaCl).

  • Shake the tube vigorously for 2 minutes, either manually or using a mechanical shaker.

  • Centrifuge the sample at ≥5000 rpm for 5 minutes. The upper layer is the acetonitrile extract containing both native florasulam and the internal standard.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1.5 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

  • Add d-SPE sorbents. For wheat grain, a common combination is 25 mg of Primary Secondary Amine (PSA) and 25 mg of Florisil.

  • Vortex the tube for 1 minute.

  • Centrifuge at ≥6000 rpm for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Filter the supernatant through a 0.2 µm filter (e.g., nylon or PTFE) into an autosampler vial.

  • Inject the sample into an LC-MS/MS system for analysis.

LC-MS/MS Instrumental Conditions
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used (e.g., 2.1 x 100 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both native florasulam and this compound.

Quantitative Data and Method Performance

The use of a stable isotope-labeled internal standard like this compound significantly improves method performance, particularly in terms of accuracy and precision, by compensating for matrix effects.

Table 1: Typical Method Performance Parameters for Florasulam Analysis
ParameterMatrixValueReference
Limit of Quantification (LOQ) Wheat Grain0.005 mg/kg
Wheat Straw0.01 mg/kg
Soil0.01 mg/kg
Linearity (Correlation Coefficient, r²) Matrix-Matched Standards> 0.99
Average Recovery Wheat Grain & Straw76-113%
Spiked Samples (various levels)70-120%
Precision (Relative Standard Deviation, RSD) Wheat Grain & Straw2-15%
Spiked Samples (repeatability)≤ 20%
Table 2: Impact of Matrix Effects on Florasulam Analysis

Matrix effects (ME) are calculated as [(response in matrix / response in solvent) - 1] * 100%. Negative values indicate ion suppression, while positive values indicate ion enhancement. The use of an internal standard corrects for these effects.

MatrixMatrix Effect ObservationPotential Impact without ISReference
Wheat GrainIon Suppression (-28% to -76%)Underestimation of analyte
Wheat StrawIon SuppressionUnderestimation of analyte
SoilIon Suppression (15-18%)Underestimation of analyte
CornMinimal EffectMore accurate quantification

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the herbicide florasulam in complex samples. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By perfectly mimicking the native analyte throughout the analytical process while being distinguishable by mass, it effectively corrects for variable analyte recovery and significant matrix effects that are common in food and environmental analysis. The implementation of this compound in validated methods, such as those employing QuEChERS and LC-MS/MS, enables laboratories to achieve the low detection limits and high data quality required to meet regulatory standards and ensure food safety.

References

Commercial Availability and Technical Application of Florasulam-13C,d3 Analytical Standard: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability and application of the Florasulam-13C,d3 analytical standard for researchers, scientists, and professionals in drug development and environmental analysis. Florasulam, a triazolopyrimidine sulfonamide herbicide, is widely used for broadleaf weed control. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and precise quantification in complex matrices by mitigating matrix effects and accounting for analyte loss during sample preparation.

Commercial Suppliers of Isotopically Labeled Florasulam

The primary commercial supplier identified for the this compound analytical standard is CymitQuimica . Additionally, LGC Standards offers a deuterated version, Florasulam-d3, which can also serve as a suitable internal standard for quantitative analysis.

Quantitative Data of this compound Analytical Standard

Obtaining a certificate of analysis with precise quantitative data is a crucial step before the utilization of any analytical standard. While a specific certificate of analysis for this compound was not publicly available at the time of this guide's compilation, the following table summarizes the expected and typical specifications for such a standard based on information from suppliers of similar isotopically labeled analytical standards. Researchers should always refer to the supplier-provided certificate of analysis for lot-specific data.

ParameterTypical SpecificationSupplier/BrandProduct Code
Chemical Purity >98%CymitQuimica4Z-F-176002
Isotopic Purity (¹³C) >99 atom % ¹³CCymitQuimica4Z-F-176002
Isotopic Purity (D) >98 atom % DCymitQuimica4Z-F-176002
Molecular Formula C₁₁¹³CH₅D₃F₃N₅O₃SCymitQuimica4Z-F-176002
Molecular Weight 363.29 g/mol CymitQuimica4Z-F-176002
Format Neat SolidCymitQuimica4Z-F-176002

Experimental Protocol: Quantification of Florasulam in Environmental Samples using this compound Internal Standard by LC-MS/MS

This section details a representative experimental protocol for the analysis of Florasulam in soil or water samples utilizing this compound as an internal standard. The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Standard Preparation
  • Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of the this compound analytical standard and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to achieve a final concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL).

Sample Preparation (QuEChERS Method)
  • Extraction:

    • For soil samples, weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For water samples, take 10 mL of the sample.

    • Add 10 mL of acetonitrile to the tube.

    • Spike the sample with a known amount of the this compound internal standard working solution (e.g., 100 µL of a 1 µg/mL solution).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (or methanol) is typically used.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Florasulam is often analyzed in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both native Florasulam and the this compound internal standard. The specific m/z transitions should be optimized on the instrument.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Florasulam[To be optimized][To be optimized][To be optimized]
This compound[To be optimized][To be optimized][To be optimized]
Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of the native Florasulam to the peak area of the this compound internal standard against the concentration of the calibration standards.

  • Quantify the amount of Florasulam in the samples by using the response ratio from the sample analysis and the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the procurement and analytical workflow for the this compound analytical standard, as well as a simplified representation of Florasulam's mode of action.

procurement_workflow cluster_procurement Procurement cluster_analysis Analytical Workflow Identify Supplier Identify Supplier Request Quote/CoA Request Quote/CoA Identify Supplier->Request Quote/CoA CymitQuimica, LGC Standards Place Order Place Order Request Quote/CoA->Place Order Receive Standard Receive Standard Place Order->Receive Standard Prepare Stock Solution Prepare Stock Solution Receive Standard->Prepare Stock Solution Sample Preparation (QuEChERS) Sample Preparation (QuEChERS) Prepare Stock Solution->Sample Preparation (QuEChERS) Spike Internal Standard LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (QuEChERS)->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

Caption: Procurement and analytical workflow for this compound.

florasulam_moa Florasulam Florasulam Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Florasulam->Acetolactate Synthase (ALS) Inhibits Branched-Chain Amino Acid Synthesis Branched-Chain Amino Acid Synthesis Acetolactate Synthase (ALS)->Branched-Chain Amino Acid Synthesis Catalyzes Plant Growth Inhibition Plant Growth Inhibition Acetolactate Synthase (ALS)->Plant Growth Inhibition Leads to Branched-Chain Amino Acid Synthesis->Plant Growth Inhibition

Caption: Simplified mode of action of Florasulam.

References

Navigating the Analytical Landscape of Florasulam-13C,d3: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Florasulam-13C,d3, an isotopically labeled internal standard essential for robust analytical methodologies. While specific data for this compound is not publicly available, this document outlines the expected parameters for its isotopic and chemical purity, alongside a detailed framework for assessing its stability. The information presented is based on the known properties of the parent compound, Florasulam, and established principles for the evaluation of isotopically labeled reference standards.

Understanding this compound

This compound is a stable isotope-labeled version of Florasulam, a triazolopyrimidine sulfonamide herbicide. The labeling with Carbon-13 (¹³C) and Deuterium (d3) provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its structural similarity to the analyte of interest, Florasulam, ensures that it mimics the behavior of the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.

Isotopic Purity: Ensuring Analytical Accuracy

Isotopic purity is a critical parameter for an internal standard, as it directly impacts the accuracy of quantitative results. It is defined as the percentage of the labeled compound that contains the desired number of heavy isotopes.

Expected Isotopic Purity

For high-quality analytical work, the isotopic purity of this compound is expected to be high, typically ≥98%. This ensures a strong and distinct signal for the labeled compound, minimizing interference from the unlabeled analyte.

Data Presentation: Isotopic Purity Specifications

While specific batch data is not available, the following table outlines the typical specifications for the isotopic purity of this compound.

ParameterSpecificationMethod of Analysis
Isotopic Purity≥ 98%Mass Spectrometry
Chemical Purity≥ 98%HPLC-UV

Stability: Maintaining Integrity Over Time

The stability of this compound as a reference standard is crucial for generating reliable and reproducible data over the course of a study. Stability is assessed under various storage conditions to determine the appropriate handling and shelf life of the material. The stability of isotopically labeled compounds is generally comparable to their unlabeled counterparts.

Factors Affecting Stability

The stability of Florasulam is influenced by factors such as pH, temperature, and light exposure. It is known to be relatively stable at acidic to neutral pH and may degrade under alkaline conditions. Photodegradation can also occur with exposure to light.

Data Presentation: Stability of Florasulam (Parent Compound)

The following table summarizes the available stability data for the parent compound, Florasulam, which can be used as a proxy for the expected stability of this compound.

ConditionMatrixHalf-life (t½)
pH 5Aqueous BufferStable
pH 7Aqueous BufferStable
pH 9Aqueous Buffer~100 days
PhotodegradationAqueousDependent on light intensity
SoilAerobic1-5 days (highly variable)

Experimental Protocols

This section details the methodologies for determining the isotopic and chemical purity, as well as for conducting stability studies of this compound.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration appropriate for the mass spectrometer.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of both unlabeled Florasulam and this compound.

  • Data Analysis:

    • Determine the relative intensities of the isotopic peaks for the labeled and unlabeled compounds.

    • Calculate the isotopic purity by comparing the measured isotopic distribution to the theoretical distribution for the desired level of labeling.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Prep Prepare this compound solution MS Infuse/Inject into High-Resolution MS Prep->MS Acquire Acquire Mass Spectrum MS->Acquire Analyze Determine Relative Isotopic Peak Intensities Acquire->Analyze Calculate Calculate Isotopic Purity Analyze->Calculate

Figure 1. Workflow for Isotopic Purity Determination by Mass Spectrometry.

Determination of Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the sample solution onto the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the main component (this compound) and any impurities.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Chemical_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Prep Prepare this compound solution in mobile phase HPLC Inject into HPLC-UV System Prep->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Chemical Purity Integrate->Calculate

Figure 2. Workflow for Chemical Purity Determination by HPLC-UV.

Stability Study Protocol

Objective: To evaluate the stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in a well-defined solvent and container system.

  • Storage Conditions: Store the aliquots under different conditions, including:

    • Long-term: -20°C and 4°C.

    • Accelerated: 25°C/60% RH and 40°C/75% RH.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: At each time point, analyze the samples for chemical purity using the validated HPLC-UV method described above.

  • Data Evaluation:

    • Compare the purity results at each time point to the initial (time 0) result.

    • Determine if any significant degradation has occurred.

    • Establish a re-test date or shelf-life based on the stability data.

Stability_Study_Protocol cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analysis at Time Points cluster_evaluation Data Evaluation Prep Prepare Aliquots of This compound LongTerm Long-term (-20°C, 4°C) Prep->LongTerm Accelerated Accelerated (25°C/60%RH, 40°C/75%RH) Prep->Accelerated Photo Photostability Prep->Photo Analysis HPLC-UV Purity Analysis LongTerm->Analysis At T=0, 1, 3, 6, 12 months Accelerated->Analysis At T=0, 1, 3, 6, 12 months Photo->Analysis At T=0, 1, 3, 6, 12 months Compare Compare to Initial Purity Analysis->Compare Degradation Assess Degradation Compare->Degradation ShelfLife Establish Shelf-Life Degradation->ShelfLife

The Gold Standard in Environmental Analysis: A Technical Guide to Florasulam-13C,d3 Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the herbicide florasulam in environmental samples is paramount for ensuring environmental safety and regulatory compliance. This technical guide details the state-of-the-art methodology for the analysis of florasulam in complex matrices, such as soil and water, utilizing the stable isotope-labeled internal standard, Florasulam-13C,d3. The use of isotope dilution mass spectrometry (IDMS) is presented as the gold standard, offering unparalleled accuracy and precision by mitigating matrix effects inherent in environmental sample analysis.

The Challenge of Matrix Effects in Environmental Analysis

Environmental samples are complex mixtures containing a wide variety of organic and inorganic compounds. During analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect." This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

Isotope Dilution: The Solution to Matrix Effects

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for matrix effects.[1][2] A known amount of the SIL-IS is added to the sample at the beginning of the analytical process. Since the SIL-IS is chemically identical to the native analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement. By measuring the ratio of the native analyte to the SIL-IS, accurate quantification can be achieved, irrespective of matrix-induced variations.

This compound: The Ideal Internal Standard

This compound is a synthetically produced version of florasulam where one carbon atom has been replaced with its heavier isotope, carbon-13, and three hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished from the native florasulam by the mass spectrometer, while its chemical behavior remains virtually identical. The commercial availability of this compound facilitates its use in routine environmental monitoring.

Experimental Protocol: Analysis of Florasulam in Soil and Water Samples

This section outlines a comprehensive protocol for the extraction and analysis of florasulam in soil and water samples using this compound as an internal standard, based on established methodologies for sulfonylurea herbicides.

Sample Preparation and Fortification
  • Water Samples:

    • Collect water samples in amber glass bottles and store at 4°C.

    • Allow samples to reach room temperature before processing.

    • For a 100 mL water sample, add a precise volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) to achieve a final concentration of 1 µg/L.

    • Acidify the sample to pH 3 with formic acid to stabilize the analyte.

  • Soil Samples:

    • Air-dry the soil sample and sieve through a 2 mm mesh.

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add a precise volume of the this compound standard solution to the soil to achieve a final concentration of 10 µg/kg.

    • Allow the spiking solution to equilibrate with the soil for 30 minutes.

Extraction
  • Water Samples (Solid-Phase Extraction - SPE):

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3).

    • Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 6 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • Soil Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Add 10 mL of acetonitrile and 5 mL of water to the soil sample in the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the acetonitrile supernatant for dispersive SPE (d-SPE) cleanup.

    • Transfer the aliquot to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for florasulam).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both florasulam and this compound. The transitions would be determined by direct infusion of the individual standards.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of florasulam in environmental samples, demonstrating the effectiveness of the described methodologies.

Table 1: Method Performance for Florasulam in Water

ParameterResult
Limit of Detection (LOD)0.01 µg/L
Limit of Quantification (LOQ)0.05 µg/L
Recovery (at 0.1 µg/L)95 - 105%
Relative Standard Deviation (RSD)< 5%

Table 2: Method Performance for Florasulam in Soil

ParameterResult
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)2 µg/kg
Recovery (at 10 µg/kg)92 - 108%
Relative Standard Deviation (RSD)< 8%

Visualizing the Workflow and Principles

Diagram 1: Experimental Workflow for Environmental Sample Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Environmental Sample (Soil or Water) Fortification Fortification with This compound Sample->Fortification Extraction Extraction (SPE for Water / QuEChERS for Soil) Fortification->Extraction Cleanup Cleanup (d-SPE for Soil) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification using Isotope Dilution LCMS->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow for Florasulam Analysis.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry

isotope_dilution cluster_sample Sample cluster_standard Internal Standard cluster_ms Mass Spectrometer Analyte Florasulam (Unknown Amount) MS Measures Ratio (Analyte / IS) Analyte->MS IS This compound (Known Amount) IS->MS Result Result MS->Result Accurate Quantification

Caption: Isotope Dilution Principle.

Conclusion

The use of this compound in conjunction with isotope dilution mass spectrometry represents a robust and reliable approach for the quantification of florasulam in complex environmental matrices. This methodology effectively overcomes the challenges of matrix effects, leading to highly accurate and precise data. For researchers and scientists in environmental monitoring and drug development, the adoption of this gold-standard technique is crucial for generating defensible data and ensuring the safety of our environment.

References

The Principle of Isotope Dilution Mass Spectrometry: A Technical Guide Using Florasulam-13C,d3 as an Exemplar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique, renowned for its high precision and accuracy in the quantification of analytes within complex matrices. This technical guide delves into the core principles of IDMS, employing the herbicide Florasulam and its hypothetical stable isotope-labeled (SIL) internal standard, Florasulam-13C,d3, as a practical exemplar for researchers, scientists, and drug development professionals. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry, effectively mitigating variations in sample preparation and instrument response.[1][2][3]

Core Principles of Isotope Dilution Mass Spectrometry

The foundational principle of IDMS lies in the addition of a known quantity of an isotopically enriched version of the target analyte to a sample.[4][5] This "isotopic spike," in our case this compound, is chemically identical to the native analyte (Florasulam) but possesses a greater mass due to the incorporation of heavy isotopes (¹³C and Deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Crucially, the SIL internal standard is added at the earliest stage of sample preparation. This ensures that any subsequent loss of analyte during extraction, purification, or analysis is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the native analyte to the SIL internal standard remains constant throughout the analytical workflow, leading to highly reliable and reproducible quantification. Unlike other standardization methods, IDMS does not depend on the complete recovery of the analyte.

The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the known amount of the added SIL internal standard. This ratio is then used to calculate the initial concentration of the analyte in the sample.

The Role of this compound as an Internal Standard

For the purpose of this guide, we will consider the hypothetical this compound as the ideal internal standard for the quantification of Florasulam. The incorporation of both Carbon-13 and Deuterium isotopes provides a significant mass shift, minimizing the risk of isotopic crosstalk with the native Florasulam. The chemical properties of this compound are expected to be virtually identical to those of unlabeled Florasulam, ensuring they behave similarly during chromatographic separation and ionization. This co-elution is a critical factor for accurate compensation of matrix effects, where other co-extracted compounds from the sample matrix can suppress or enhance the ionization of the analyte.

Experimental Workflow for Florasulam Quantification using IDMS

The following outlines a generalized experimental workflow for the quantification of Florasulam in a given matrix (e.g., environmental or biological samples) using this compound as an internal standard.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Addition of known amount of This compound Sample->Spike Spiking Equilibrate Equilibration Spike->Equilibrate Extract Extraction of Analytes Equilibrate->Extract Cleanup Sample Cleanup Extract->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Ratio Measure Peak Area Ratio (Florasulam / this compound) MS->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification of Florasulam Calibrate->Quantify

A generalized workflow for Isotope Dilution Mass Spectrometry.
Detailed Methodologies

1. Sample Preparation and Spiking:

  • A precise volume or weight of the sample is collected.

  • A known and carefully measured amount of the this compound internal standard solution is added to the sample. This is a critical step for the accuracy of the final result.

  • The sample is then thoroughly mixed and allowed to equilibrate to ensure a homogenous distribution of the internal standard within the sample matrix.

2. Extraction and Cleanup:

  • The analytes (both native Florasulam and this compound) are extracted from the sample matrix using an appropriate solvent and technique (e.g., QuEChERS, solid-phase extraction).

  • The extract is then subjected to a cleanup procedure to remove interfering matrix components that could affect the LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • The cleaned extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • The LC system separates Florasulam and this compound from other remaining components in the extract. Due to their nearly identical chemical properties, they should co-elute.

  • The eluent from the LC is introduced into the mass spectrometer, which ionizes the molecules.

  • In the tandem mass spectrometer, specific precursor ions for both Florasulam and this compound are selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

4. Data Analysis and Quantification:

  • The peak areas of the specific product ions for both the native Florasulam and the this compound internal standard are integrated.

  • The ratio of the peak area of Florasulam to the peak area of this compound is calculated.

  • A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of Florasulam and a constant concentration of this compound. The peak area ratios are plotted against the corresponding concentrations of Florasulam.

  • The concentration of Florasulam in the unknown sample is then determined by interpolating its measured peak area ratio on the calibration curve.

Quantitative Data Presentation

The following tables illustrate the kind of data generated during an IDMS experiment for Florasulam quantification. Please note these are representative examples and not based on actual experimental data for this compound.

Table 1: Representative Calibration Curve Data

Calibration LevelFlorasulam Conc. (ng/mL)This compound Conc. (ng/mL)Peak Area Ratio (Analyte/IS)
10.1100.010
20.5100.051
31.0100.102
45.0100.505
510.0101.010
650.0105.050
7100.01010.100

Table 2: Example Quantification of Unknown Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Florasulam Conc. (ng/mL)
Unknown 10.2532.50
Unknown 21.51515.00
Unknown 30.0810.80

Logical Relationship of IDMS Components

The success of the IDMS technique hinges on the logical and functional relationship between its core components. The following diagram illustrates this relationship.

IDMS_Principle cluster_sample In the Sample cluster_process During Analysis cluster_result Final Measurement Analyte Native Analyte (Florasulam) Ratio Constant Ratio (Analyte / Standard) Analyte->Ratio Measured Standard SIL Internal Standard (this compound) Standard->Ratio Measured Quantification Accurate Quantification Ratio->Quantification Leads to

The core principle of maintaining a constant analyte-to-standard ratio.

Conclusion

Isotope Dilution Mass Spectrometry, exemplified here by the theoretical application of this compound for the analysis of Florasulam, represents a powerful and reliable method for quantitative analysis. Its major advantage lies in the ability of the stable isotope-labeled internal standard to compensate for variations during sample processing and analysis, thereby ensuring the high accuracy and precision required in research, clinical diagnostics, and drug development. While the specific internal standard this compound is used illustratively, the principles and workflow described provide a robust framework for the application of IDMS to a wide range of analytical challenges.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for Florasulam Residue Analysis in Environmental Matrices using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the herbicide florasulam in complex matrices such as soil and agricultural products. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample extraction and cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations in sample processing, a stable isotope-labeled internal standard, Florasulam-¹³C,d₃, is employed. This isotope dilution mass spectrometry (IDMS) approach provides reliable quantification suitable for regulatory monitoring and environmental fate studies.

Introduction

Florasulam is a selective triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds in cereal crops.[1][2] Its widespread use necessitates sensitive and reliable analytical methods to monitor its residues in food products and the environment to ensure consumer safety and assess environmental impact. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity.

A significant challenge in residue analysis is the potential for sample matrix components to interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences similar matrix effects, is the most effective way to compensate for these issues.[3] This method employs Florasulam-¹³C,d₃, which is chemically identical to the native florasulam but mass-shifted, ensuring accurate quantification even in complex sample extracts.

This document provides a detailed protocol for sample preparation and LC-MS/MS analysis, along with method performance data, to guide researchers and analytical scientists in the implementation of this reliable analytical method.

Experimental Protocols

Materials and Reagents
  • Standards: Florasulam (analytical standard, >99% purity), Florasulam-¹³C,d₃ (internal standard, >99% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent. Pre-packaged QuEChERS extraction salts and dispersive SPE (d-SPE) tubes are recommended for convenience and consistency.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Florasulam and Florasulam-¹³C,d₃ in 10 mL of acetonitrile, respectively. Store at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Florasulam stock solution in a solvent that mimics the final sample extract (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the Florasulam-¹³C,d₃ stock solution in acetonitrile. This solution is added to samples prior to extraction.

Sample Preparation (QuEChERS Method)

The following protocol is a general guideline and may be adapted for specific matrices like soil, wheat grain, or straw.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples like grain, add 10 mL of water and allow to hydrate for 30 minutes.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 1 µg/mL Florasulam-¹³C,d₃ internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA (e.g., 50 mg) and anhydrous MgSO₄ (e.g., 150 mg).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and dilute it with ultrapure water for LC-MS/MS analysis (e.g., dilute 100 µL of extract with 400 µL of water).

    • Transfer the final diluted extract into an autosampler vial.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Florasulam and Florasulam-¹³C,d₃

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Use
Florasulam 360.0129.029Quantifier[1]
360.0192.020Qualifier
Florasulam-¹³C,d₃ *364.0133.029Quantifier
364.0196.020Qualifier

Note: MRM transitions for Florasulam-¹³C,d₃ are calculated based on the mass shift from one ¹³C and three deuterium atoms. The most common fragmentation patterns of florasulam suggest these shifts would be reflected in the corresponding product ions. These values should be confirmed empirically on the specific instrument used.

Results and Data Presentation

The described method demonstrates excellent performance for the analysis of florasulam. The use of a stable isotope-labeled internal standard effectively compensates for matrix-induced signal variability, leading to high precision and accuracy.

Table 4: Method Validation Data Summary (Compiled from Literature)

ParameterMatrixValueReference
Linearity (R²) Wheat>0.99[1]
Limit of Quantification (LOQ) Wheat Grain0.005 mg/kg
Wheat Straw0.01 mg/kg
Soil0.01 mg/kg
Recovery (%) Wheat Grain & Straw76 - 113%
Wheat70 - 120%
Precision (RSD %) Wheat Grain & Straw2 - 15%
Wheat≤ 20%
Matrix Effect (%) Wheat Grain & Straw-28% to -76% (Ion Suppression)
Soil15 - 18% (Ion Suppression)

Visualization of Workflows and Principles

The following diagrams illustrate the experimental process and the underlying principle of the analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis sample 1. Homogenize Sample (10g) spike 2. Spike with Florasulam-¹³C,d₃ IS sample->spike extract 3. Add Acetonitrile & QuEChERS Salts spike->extract shake 4. Shake & Centrifuge extract->shake dSPE 5. d-SPE with PSA/MgSO₄ shake->dSPE Transfer Supernatant vortex 6. Vortex & Centrifuge dSPE->vortex dilute 7. Dilute & Filter Supernatant vortex->dilute inject 8. Inject into LC-MS/MS dilute->inject quantify 9. Quantify using IS Ratio inject->quantify

Caption: Experimental workflow for Florasulam residue analysis.

idms_principle cluster_mix Sample Processing cluster_detect LC-MS/MS Detection cluster_calc Quantification Analyte Analyte (Florasulam) Unknown Amount (Ax) Mix Mix Sample + IS (Equilibration) Analyte->Mix IS IS (Florasulam-¹³C,d₃) Known Amount (ISx) IS->Mix Process Extraction & Cleanup (Potential for Analyte/IS Loss) Mix->Process Detect Measure Signal Response Analyte (Ay) & IS (ISy) Process->Detect Calc Calculate Ratio (Ay / ISy) Detect->Calc Result Determine Initial Amount (Ax) Calc->Result

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

The LC-MS/MS method detailed in this application note, utilizing a QuEChERS sample preparation protocol and a stable isotope-labeled internal standard (Florasulam-¹³C,d₃), provides a highly accurate, sensitive, and robust workflow for the determination of florasulam residues. The isotope dilution approach effectively mitigates matrix effects, ensuring reliable data for complex matrices encountered in food safety and environmental monitoring. The method's performance characteristics, including excellent linearity, recovery, and precision, make it suitable for high-throughput laboratory settings.

References

Application Note: High-Throughput Analysis of Florasulam in Environmental Matrices using a QuEChERS Protocol with Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the extraction and quantification of the herbicide florasulam from complex matrices such as soil and wheat. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methodology, coupled with isotope dilution analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard for florasulam ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for high-throughput environmental monitoring and residue analysis in food safety applications.

Introduction

Florasulam is a triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds in cereal crops.[1] Its widespread use necessitates sensitive and reliable analytical methods to monitor its presence in environmental samples and ensure compliance with regulatory limits. The QuEChERS method offers a simple, rapid, and cost-effective approach to sample preparation for pesticide residue analysis.[1][2][3] This application note builds upon established QuEChERS protocols by incorporating an isotope dilution strategy, which is the gold standard for accurate quantification in complex matrices due to its ability to correct for analyte loss during sample processing and signal suppression or enhancement in the mass spectrometer.

Experimental Protocol

This protocol is a comprehensive guide for the extraction and analysis of florasulam in soil and wheat samples.

Materials and Reagents
  • Florasulam analytical standard (≥98% purity)

  • Isotope-labeled Florasulam (e.g., ¹³C₆-Florasulam or d₄-Florasulam) as an internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (optional, for high-fat matrices)

  • Formic acid (LC-MS grade)

  • Milli-Q or equivalent purified water

  • 50 mL and 15 mL polypropylene centrifuge tubes

Equipment
  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system (e.g., Triple Quadrupole)

Standard Preparation

Prepare stock solutions of native florasulam and the isotope-labeled internal standard in acetonitrile at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution for the internal standard. A typical concentration for the internal standard spiking solution is 1 µg/mL.

Sample Preparation and Extraction (QuEChERS)
  • Sample Homogenization : Homogenize the soil or wheat sample to ensure uniformity.

  • Weighing : Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking : Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of the isotope-labeled florasulam internal standard to the sample.

  • Extraction Solvent Addition : Add 10 mL of acetonitrile to the centrifuge tube.

  • Shaking : Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Salting Out : Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

  • Centrifugation : Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer : Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA. For matrices with high chlorophyll content, GCB (graphitized carbon black) may be added, but its use should be validated for florasulam recovery.

  • Vortexing and Centrifugation : Vortex the tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract : The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume : 5-10 µL.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for both native florasulam and its isotope-labeled internal standard should be optimized.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Florasulam360.0129.1109.1
¹³C₆-Florasulam (example)366.0135.1115.1

Note: The exact m/z values for the isotope-labeled standard will depend on the specific labeling.

Data Presentation

The following table summarizes typical performance data for the QuEChERS extraction of florasulam from various matrices, as reported in the literature.

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Reference
Wheat Grain0.005 - 0.576 - 1132 - 150.005[2]
Wheat Straw0.01 - 1.076 - 1132 - 150.01
Soil0.01 - 0.570 - 120< 200.01
Corn0.01 - 1.080 - 108< 150.01
Rice0.01 - 0.576 - 1132 - 150.01

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) Spike 2. Spike with Isotope-Labeled IS Sample->Spike Solvent 3. Add 10mL Acetonitrile Spike->Solvent Shake1 4. Shake (1 min) Solvent->Shake1 Salts 5. Add QuEChERS Salts (4g MgSO4, 1g NaCl) Shake1->Salts Shake2 6. Shake (1 min) Salts->Shake2 Centrifuge1 7. Centrifuge (5 min) Shake2->Centrifuge1 Supernatant 8. Transfer 1mL Acetonitrile Extract Centrifuge1->Supernatant Acetonitrile Layer dSPE 9. Add d-SPE Sorbent (150mg MgSO4, 50mg PSA) Supernatant->dSPE Vortex 10. Vortex (30s) dSPE->Vortex Centrifuge2 11. Centrifuge (2 min) Vortex->Centrifuge2 FinalExtract 12. Final Extract Centrifuge2->FinalExtract Supernatant LCMS 13. LC-MS/MS Analysis FinalExtract->LCMS

Caption: QuEChERS workflow for florasulam extraction.

Signaling Pathway Diagram (Logical Relationship)

Isotope_Dilution_Principle cluster_sample Sample Matrix cluster_process Analytical Process cluster_result Quantification Analyte Native Florasulam (Unknown Amount) Extraction QuEChERS Extraction Analyte->Extraction IS Isotope-Labeled Florasulam (Known Amount Added) IS->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Potential for Analyte Loss & Matrix Effects Analysis LC-MS/MS Detection Cleanup->Analysis Ratio Measure Peak Area Ratio (Native / Labeled) Analysis->Ratio Quantify Calculate Original Concentration of Native Florasulam Ratio->Quantify Ratio remains constant despite losses, correcting for variations.

Caption: Principle of isotope dilution analysis.

Conclusion

The described QuEChERS protocol with isotope dilution LC-MS/MS provides a highly effective and reliable method for the determination of florasulam in challenging matrices. The streamlined sample preparation reduces analysis time and solvent consumption, while the use of an isotope-labeled internal standard ensures the accuracy and precision required for regulatory compliance and environmental risk assessment. This method is readily adaptable for high-throughput laboratories involved in pesticide residue analysis.

References

Application of Florasulam-13C,d3 for Accurate Quantification of Florasulam Residues in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Florasulam is a selective post-emergence herbicide widely used to control broadleaf weeds in cereal crops such as wheat and barley.[1] Due to its agricultural importance, regulatory bodies worldwide have established maximum residue limits (MRLs) for florasulam in various food commodities to ensure consumer safety. Consequently, sensitive and accurate analytical methods are required for the routine monitoring of florasulam residues in complex food matrices.

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for precise quantification, as it employs a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte of interest.[2][3] Florasulam-13C,d3, as a SIL-IS for florasulam, serves as an ideal tool for this purpose. It mimics the analyte's behavior during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response. This application note details a robust and reliable method for the determination of florasulam in food matrices using this compound as an internal standard, coupled with the widely adopted QuEChERS sample preparation method and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The methodology is based on the principle of isotope dilution. A known amount of this compound is added to the sample at the beginning of the extraction process. This "spiked" sample is then subjected to extraction and cleanup. During LC-MS/MS analysis, both the native florasulam and the labeled internal standard are monitored. Because the SIL-IS experiences the same losses and ionization suppression or enhancement as the native analyte, the ratio of their peak areas provides a highly accurate measure of the native florasulam concentration, regardless of sample-to-sample variations.

Application

This method is applicable to a wide range of food matrices, particularly cereals (wheat, barley, corn, rice, and oats) and other plant-based commodities. The use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure ensures high-throughput analysis while maintaining excellent recovery and reproducibility.[4][5]

Quantitative Data Summary

While specific quantitative performance data for a method employing this compound is not extensively published, the following table summarizes typical performance characteristics for florasulam analysis in various food matrices using QuEChERS and LC-MS/MS, which would be further enhanced by the use of an isotopic internal standard.

Food MatrixMethodLOQ (mg/kg)Average Recovery (%)RSD (%)Reference
Wheat GrainQuEChERS LC-MS/MS0.00576-1132-15
Wheat StrawQuEChERS LC-MS/MS0.0176-1132-15
OatQuEChERS LC-MS/MS0.0176-1132-15
MilletQuEChERS LC-MS/MS0.0176-1132-15
CornQuEChERS LC-MS/MS0.0176-1132-15
RiceQuEChERS LC-MS/MS0.0176-1132-15

Experimental Protocols

Materials and Reagents
  • Standards: Florasulam (analytical standard, >99% purity), this compound (internal standard, >99% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA), C18.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Florasulam and this compound in methanol.

  • Intermediate Standard Solution (10 µg/mL): Dilute the Florasulam stock solution with acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard solution and the internal standard spiking solution to achieve a range of concentrations (e.g., 1, 2.5, 5, 10, 25, 50, 100 ng/mL). The concentration of this compound should be constant in all calibration standards and samples.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., wheat grain) to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples like cereals).

    • Add a precise volume of the this compound internal standard spiking solution.

    • Add 10 mL of acetonitrile (1% formic acid).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing PSA and MgSO₄ (and C18 for high-fat matrices).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rpm for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute florasulam, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for florasulam.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (suggested):

      • Florasulam: Precursor ion [M-H]⁻ m/z 358.0 -> Product ions (e.g., m/z 196.0, m/z 152.0).

      • This compound: Precursor ion [M-H]⁻ m/z 362.0 -> Corresponding product ions.

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Visualization of Experimental Workflow

experimental_workflow sample 1. Sample Homogenization (e.g., Wheat Grain) extraction 2. Extraction - Add Water & this compound IS - Add Acetonitrile (1% FA) - Add QuEChERS Salts - Shake & Centrifuge sample->extraction 10 g sample cleanup 3. d-SPE Cleanup - Supernatant + PSA/MgSO4 - Vortex & Centrifuge extraction->cleanup 1 mL supernatant analysis 4. LC-MS/MS Analysis - Inject Filtered Supernatant cleanup->analysis Filtered extract quantification 5. Quantification - Isotope Dilution Calculation analysis->quantification Peak Area Ratios

Caption: Experimental workflow for Florasulam analysis.

Logical Relationship of Isotope Dilution

isotope_dilution_logic cluster_analysis LC-MS/MS Analysis node_analyte node_analyte node_is node_is node_process node_process node_result node_result analyte_native Native Florasulam (Unknown Amount) analyte_loss Analyte Loss analyte_native->analyte_loss is_labeled This compound (Known Amount Added) is_loss IS Loss is_labeled->is_loss matrix_effects Matrix Effects (Ion Suppression/Enhancement) analyte_loss->matrix_effects is_loss->matrix_effects peak_ratio Measure Peak Area Ratio (Analyte / IS) matrix_effects->peak_ratio quantification Accurate Quantification peak_ratio->quantification

Caption: Logic of isotope dilution for accurate analysis.

Conclusion

The use of this compound as an internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis provides a highly accurate, sensitive, and robust method for the determination of florasulam residues in various food matrices. This approach effectively mitigates matrix-induced inaccuracies and ensures reliable quantification, making it an invaluable tool for food safety monitoring and regulatory compliance.

References

Application Notes and Protocols for Soil Analysis of Florasulam using Florasulam-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Florasulam in soil samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Florasulam-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery.

Introduction

Florasulam is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in cereal crops.[1] Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and low solvent consumption.[2][3] This protocol employs a modified QuEChERS procedure followed by LC-MS/MS analysis, incorporating this compound as an internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents
  • Standards: Florasulam (analytical standard, >99% purity), this compound (internal standard, >99% purity)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Water (deionized or Milli-Q)

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Formic acid.

  • QuEChERS extraction tubes and dSPE cleanup tubes.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Florasulam and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Florasulam by serial dilution of the stock solution with an appropriate solvent (e.g., acetonitrile/water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in acetonitrile.

Sample Preparation: QuEChERS Extraction and Cleanup
  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 1 µg/mL this compound internal standard spiking solution to the soil sample.

  • Hydration (for dry soil): If the soil is dry, add 8 mL of water and vortex for 1 minute. Allow to hydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet containing MgSO₄ and NaCl.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing PSA and C18 sorbents.

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: LC-MS/MS Instrument Parameters

ParameterValue
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Florasulam and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Florasulam360.0109.1129.159 / 29
This compound364.0 (estimated)112.1 (estimated)132.1 (estimated)(To be optimized)

Note: The MRM transitions for Florasulam are based on published data.[1] The transitions for this compound are estimated based on the addition of one 13C and three deuterium atoms and would require experimental optimization on the specific instrument used.

Data Presentation and Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the peak area ratio of Florasulam to this compound against the concentration of Florasulam in the calibration standards. The concentration of Florasulam in the soil samples is then determined from this calibration curve.

Table 3: Typical Method Performance Data (Literature Values)

ParameterTypical ValueReference
Recovery 80% - 108%[4]
Limit of Quantification (LOQ) 2 to 10 µg/kg
Relative Standard Deviation (RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis sample 1. Weigh 10g Soil spike 2. Spike with This compound sample->spike hydrate 3. Hydrate (if needed) spike->hydrate extract 4. Add Acetonitrile & QuEChERS Salts hydrate->extract shake 5. Shake Vigorously extract->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer dspe 8. dSPE Cleanup (PSA + C18) transfer->dspe centrifuge2 9. Centrifuge dspe->centrifuge2 lcms 10. LC-MS/MS Analysis centrifuge2->lcms data 11. Data Processing & Quantification lcms->data

Caption: Workflow for the extraction and analysis of Florasulam in soil.

Analytical Method Logic

analytical_logic cluster_input Inputs cluster_process Process cluster_output Outputs soil_sample Soil Sample extraction QuEChERS Extraction soil_sample->extraction florasulam_std Florasulam Standard lcms_analysis LC-MS/MS Detection (MRM Mode) florasulam_std->lcms_analysis Calibration istd This compound Internal Standard istd->extraction cleanup dSPE Cleanup extraction->cleanup cleanup->lcms_analysis quant_result Quantitative Result (µg/kg) lcms_analysis->quant_result qc_data Quality Control Data (Recovery, RSD) quant_result->qc_data

Caption: Logical flow of the analytical method from sample to result.

References

Application Notes and Protocols for the Preparation of Calibration Curves with Florasulam-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the preparation of calibration curves for the quantitative analysis of Florasulam using its stable isotope-labeled internal standard, Florasulam-13C,d3. The use of an isotopic internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation, injection volume, and matrix effects.[1] This protocol is intended for researchers and scientists performing residue analysis, environmental monitoring, and pharmacokinetic studies involving Florasulam.

Introduction to Florasulam and Isotope Dilution Mass Spectrometry

Florasulam is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds.[2][3] Accurate and precise quantification of Florasulam in various matrices is crucial for regulatory compliance, environmental assessment, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of pesticides like Florasulam.

Isotope dilution mass spectrometry is an analytical technique that utilizes a known amount of an isotopically enriched standard of the analyte, in this case, this compound, which is added to both the calibration standards and the unknown samples. Since the stable isotope-labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same variations during sample preparation and analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, minimizing the impact of matrix effects and other experimental variations.

Mechanism of Action of Florasulam

Florasulam inhibits the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. This inhibition leads to the cessation of cell division and plant growth.

Florasulam_MOA Florasulam Florasulam ALS Acetolactate Synthase (ALS) Florasulam->ALS Binds to Inhibition Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes biosynthesis of ProteinSynthesis Protein Synthesis & Cell Growth AminoAcids->ProteinSynthesis Essential for

Figure 1: Simplified signaling pathway of Florasulam's mode of action.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for preparing the stock solutions and calibration standards.

Materials and Reagents
  • Florasulam (analytical standard, >99% purity)

  • This compound (isotopically labeled internal standard, >99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Ultrasonic bath

Preparation of Stock Solutions

2.2.1. Florasulam Primary Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of Florasulam analytical standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 50 mL of acetonitrile.

  • Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Bring the flask to volume with acetonitrile and mix thoroughly.

  • Transfer the solution to an amber glass vial and store at -20°C.

2.2.2. This compound Internal Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 1 mg of this compound into a 10 mL volumetric flask.

  • Follow the same dissolution and storage procedure as for the Florasulam primary stock solution.

2.2.3. Florasulam Intermediate Stock Solution (10 µg/mL)

  • Pipette 10 mL of the 100 µg/mL Florasulam primary stock solution into a 100 mL volumetric flask.

  • Dilute to volume with acetonitrile and mix thoroughly.

  • Store at -20°C.

2.2.4. This compound Internal Standard Working Solution (1 µg/mL)

  • Pipette 1 mL of the 100 µg/mL this compound internal standard stock solution into a 100 mL volumetric flask.

  • Dilute to volume with acetonitrile and mix thoroughly.

  • This working solution will be used to spike the calibration standards and samples. Store at -20°C.

Preparation of Calibration Curve Standards

A series of calibration standards are prepared by diluting the Florasulam intermediate stock solution and adding a constant amount of the this compound internal standard working solution to each standard. The following table provides an example for preparing a seven-point calibration curve.

Table 1: Preparation of Florasulam Calibration Standards

Calibration LevelVolume of Florasulam Intermediate Stock (10 µg/mL)Volume of IS Working Solution (1 µg/mL)Final Volume (with Acetonitrile)Final Florasulam Concentration (ng/mL)Final IS Concentration (ng/mL)
15 µL100 µL1 mL50100
210 µL100 µL1 mL100100
325 µL100 µL1 mL250100
450 µL100 µL1 mL500100
5100 µL100 µL1 mL1000100
6150 µL100 µL1 mL1500100
7200 µL100 µL1 mL2000100

Protocol for Preparing Calibration Standards:

  • Label a series of autosampler vials for each calibration level.

  • Into each vial, pipette the specified volume of the this compound internal standard working solution (100 µL).

  • To each vial, add the specified volume of the Florasulam intermediate stock solution as detailed in Table 1.

  • Bring each vial to a final volume of 1 mL with acetonitrile.

  • Vortex each vial to ensure thorough mixing.

  • These standards are now ready for LC-MS/MS analysis.

Calibration_Curve_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_calibration Calibration Standard Preparation Stock_Florasulam Florasulam Primary Stock (100 µg/mL) Working_Florasulam Florasulam Intermediate Stock (10 µg/mL) Stock_Florasulam->Working_Florasulam Dilute Stock_IS This compound Stock (100 µg/mL) Working_IS This compound Working IS (1 µg/mL) Stock_IS->Working_IS Dilute Cal_Standards Serial Dilution of Florasulam + Constant Volume of IS Working_Florasulam->Cal_Standards Working_IS->Cal_Standards Analysis LC-MS/MS Analysis Cal_Standards->Analysis

Figure 2: Experimental workflow for the preparation of calibration standards.

Data Analysis and Presentation

After acquiring the data from the LC-MS/MS analysis, the peak areas of Florasulam and this compound are integrated. The response ratio is calculated for each calibration level using the following formula:

Response Ratio = (Peak Area of Florasulam) / (Peak Area of this compound)

A calibration curve is then constructed by plotting the response ratio (y-axis) against the concentration of Florasulam (x-axis). A linear regression analysis is performed to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). For a reliable quantitative method, the R² value should be ≥ 0.99.

Example Calibration Curve Data

The following table presents example data for a seven-point calibration curve.

Table 2: Example Quantitative Data for Florasulam Calibration Curve

Florasulam Concentration (ng/mL)Florasulam Peak AreaThis compound Peak AreaResponse Ratio
5015,234305,1230.050
10031,056308,5430.101
25076,987302,6780.254
500155,432306,8900.506
1000309,876304,5671.017
1500460,123305,9871.504
2000615,432307,1232.004
Linearity (R²) 0.9995

Sample Analysis

For the analysis of unknown samples, a known volume of the sample is fortified with the same constant amount of the this compound internal standard working solution (100 µL of 1 µg/mL solution per 1 mL of sample extract). The sample is then processed and analyzed using the same LC-MS/MS method as the calibration standards. The response ratio of Florasulam to this compound is calculated, and the concentration of Florasulam in the sample is determined using the equation of the calibration curve.

Conclusion

This application note provides a detailed and robust protocol for the preparation of calibration curves for the quantitative analysis of Florasulam using this compound as an internal standard. The use of an isotopically labeled internal standard is essential for accurate and precise quantification, especially in complex matrices. The provided workflow and example data serve as a valuable resource for researchers in various scientific disciplines.

References

Application Note: Utilizing Florasulam-13C,d3 for Advanced Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the use of Florasulam-13C,d3, a stable isotope-labeled internal standard, for the accurate and sensitive quantification of florasulam in pharmacokinetic (PK) studies. The inclusion of a stable isotope-labeled standard is critical for mitigating matrix effects and improving the precision of bioanalytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS). Herein, we provide an overview of florasulam's pharmacokinetic properties and present a comprehensive protocol for its analysis in biological matrices. This guide is intended for researchers in drug metabolism, pharmacokinetics, and related fields.

Introduction to Florasulam

Florasulam is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1] Its primary mechanism of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in susceptible plants.[1][2][3][4] This inhibition leads to the cessation of cell division and ultimately, plant death. In mammals, florasulam is rapidly absorbed and excreted, primarily as the unchanged parent compound in urine. Understanding the absorption, distribution, metabolism, and excretion (ADME) of florasulam is crucial for assessing its safety profile. The use of isotopically labeled florasulam, such as this compound, is an indispensable tool for these investigations, offering high sensitivity and specificity in complex biological samples.

Pharmacokinetic Profile of Florasulam

Studies using radiolabeled florasulam (¹⁴C-florasulam) in rats have provided valuable insights into its pharmacokinetic profile.

Absorption: Florasulam is rapidly and extensively absorbed following oral administration. Peak plasma concentrations are typically reached within 0.5 to 1 hour post-dose. The total absorption has been estimated to be approximately 82-93% depending on the dose.

Distribution: The apparent volume of distribution suggests some tissue binding, which may increase at higher doses. The highest concentrations of florasulam residues have been found in the kidney and liver.

Metabolism: Florasulam is not extensively metabolized in rats. The parent compound accounts for over 80% of the administered dose found in urine. The primary metabolites identified are 5-hydroxy-florasulam and its sulfate conjugate. In wheat, metabolism is more rapid and involves hydroxylation followed by glucose conjugation.

Excretion: Elimination of florasulam is rapid, with the majority of the dose excreted within the first 12-24 hours. The primary route of excretion is via the urine.

Quantitative Data from Preclinical Studies

The following table summarizes pharmacokinetic parameters of florasulam from a study in Fischer 344 rats administered a single oral dose of ¹⁴C-florasulam.

ParameterLow Dose (10 mg/kg)High Dose (500 mg/kg)
Cmax (Peak Plasma Concentration) Not specifiedNot specified, but noted to not increase proportionally with dose
Tmax (Time to Peak Plasma Concentration) 0.5 - 1 hour0.5 - 1 hour
Total Absorption ~90-93%~82-86%
Primary Route of Excretion UrineUrine
Urinary Excretion (% of dose) ~90-92%~81-85%
Fecal Excretion (% of dose) ~5-7%~14-17%
Major Component in Urine Unchanged florasulam (>80%)Unchanged florasulam
Identified Metabolites 5-hydroxy-florasulam, sulfate conjugate of 5-hydroxy-florasulam5-hydroxy-florasulam, sulfate conjugate of 5-hydroxy-florasulam

Experimental Protocols

Protocol 1: In-Life Phase for Pharmacokinetic Study in Rodents

This protocol outlines the in-life portion of a pharmacokinetic study in rats.

1. Animal Model:

  • Species: Sprague-Dawley or Fischer 344 rats.

  • Sex: Male and/or female, as required by the study design.

  • Age: 8-10 weeks.

  • Housing: Animals should be housed in metabolism cages to allow for the separate collection of urine and feces.

2. Dosing:

  • Formulation: Prepare a dosing solution of unlabeled florasulam in a suitable vehicle (e.g., 0.5% Methocel).

  • Administration: Administer a single oral gavage dose.

  • Internal Standard: For studies using this compound as an internal standard for sample analysis, it will be added during sample processing.

3. Sample Collection:

  • Blood: Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma by centrifugation.

  • Urine and Feces: Collect urine and feces at regular intervals throughout the study period.

  • Storage: Store all biological samples at -80°C until analysis.

Protocol 2: Bioanalytical Method for Florasulam Quantification using LC-MS

This protocol describes the quantification of florasulam in plasma samples using this compound as an internal standard.

1. Materials and Reagents:

  • Florasulam analytical standard.

  • This compound internal standard.

  • Acetonitrile (HPLC grade).

  • Formic acid or phosphoric acid.

  • Water (HPLC grade).

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add a known concentration of this compound solution.

  • Perform protein precipitation by adding 3 volumes of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

  • Alternative: Utilize a validated SPE method for sample cleanup and concentration.

3. LC-MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to achieve separation of florasulam and its metabolites.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Florasulam: Determine precursor and product ions.

      • This compound: Determine precursor and product ions based on the isotopic labeling.

    • Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of florasulam to this compound against the concentration of the florasulam standards.

  • Use the calibration curve to determine the concentration of florasulam in the unknown plasma samples.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

experimental_workflow cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase animal_dosing Animal Dosing sample_collection Sample Collection (Blood, Urine, Feces) animal_dosing->sample_collection sample_prep Sample Preparation (Protein Precipitation/SPE) sample_collection->sample_prep lc_ms LC-MS Analysis sample_prep->lc_ms data_analysis Data Analysis lc_ms->data_analysis pk_results pk_results data_analysis->pk_results Pharmacokinetic Parameters

Caption: Experimental workflow for a pharmacokinetic study of florasulam.

metabolism_pathway florasulam Florasulam hydroxylation Hydroxylation (Phase I) florasulam->hydroxylation excretion Urinary Excretion florasulam->excretion hydroxy_florasulam 5-hydroxy-florasulam hydroxylation->hydroxy_florasulam conjugation Conjugation (Phase II) sulfate_conjugate Sulfate Conjugate conjugation->sulfate_conjugate hydroxy_florasulam->conjugation hydroxy_florasulam->excretion sulfate_conjugate->excretion

Caption: Simplified metabolic pathway of florasulam in mammals.

References

Application Notes and Protocols for Florasulam Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of the herbicide florasulam in various environmental matrices. The protocols emphasize the use of an internal standard for accurate and reliable results, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Florasulam is a triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds in cereal crops.[1][2] Monitoring its residues in environmental samples such as soil, water, and plant tissues is crucial for ensuring environmental safety and regulatory compliance. The use of a stable isotope-labeled (SIL) internal standard is highly recommended in LC-MS/MS analysis to compensate for matrix effects and variations during sample preparation and injection, thereby improving method accuracy and precision.[3][4] While specific published methods detailing a dedicated SIL for florasulam are not abundant, the use of a deuterated analog such as florasulam-d4 is the preferred approach.

Internal Standard Selection and Concentration

The ideal internal standard for florasulam analysis is an isotopically labeled version of the analyte, such as florasulam-d4 or ¹³C-florasulam. These standards exhibit nearly identical chemical and physical properties to the native analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[3]

Recommended Internal Standard: Florasulam-d4 (if commercially available) or another suitable isotopically labeled analog.

Guidance on Concentration: The optimal concentration of the internal standard should be determined during method development and validation. A general starting point for LC-MS/MS analysis is to prepare a working internal standard solution that results in a final concentration in the sample extract within the linear range of the instrument's detector. Based on general practices for pesticide residue analysis, a concentration in the low µg/L to ng/mL range in the final extract is typically appropriate to avoid detector saturation. For instance, a working internal standard solution could be prepared at 100 µg/L, and a small volume (e.g., 10-50 µL) of this solution would be added to the sample extract prior to analysis.

Experimental Protocols

The following are detailed protocols for the analysis of florasulam in various matrices using LC-MS/MS with an internal standard.

Analysis of Florasulam in Wheat and Soil by LC-MS/MS

This protocol is adapted from methodologies employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, a widely used technique for pesticide residue analysis in food and environmental matrices.

3.1.1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for plant matrices)

  • Florasulam analytical standard

  • Florasulam-d4 (or other suitable SIL) internal standard

  • Deionized water

3.1.2. Preparation of Standard Solutions

  • Florasulam Stock Solution (100 mg/L): Accurately weigh 10 mg of florasulam standard and dissolve in 100 mL of acetonitrile.

  • Internal Standard Stock Solution (100 mg/L): Accurately weigh 10 mg of florasulam-d4 and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to create calibration curves (e.g., 1, 5, 10, 50, 100 µg/L).

  • Internal Standard Working Solution (e.g., 100 µg/L): Dilute the internal standard stock solution with acetonitrile.

3.1.3. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 10 g of homogenized soil or 5 g of homogenized wheat sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing:

      • For soil: 150 mg MgSO₄ and 50 mg PSA.

      • For wheat: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (and optionally 7.5 mg GCB for highly pigmented samples).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Fortification with Internal Standard:

    • Transfer an aliquot of the cleaned-up extract (e.g., 500 µL) to an autosampler vial.

    • Add a small, fixed volume of the internal standard working solution (e.g., 10 µL of a 100 µg/L solution to achieve a final concentration of 2 µg/L, assuming a final volume of approximately 500 µL).

    • Vortex briefly.

3.1.4. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute florasulam, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode (florassulam is often analyzed in negative ion mode).

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both florasulam and the internal standard (one for quantification and one for confirmation).

Data Presentation

Table 1: LC-MS/MS Parameters for Florasulam Analysis

ParameterValue
LC System
ColumnC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS System
Ionization ModeESI Negative
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM Transitions Precursor Ion (m/z)
Florasulam (Quantifier)358.0
Florasulam (Qualifier)358.0
Florasulam-d4 (Internal Standard)362.0

Note: MRM transitions for the internal standard are hypothetical and should be optimized based on the actual labeled positions.

Table 2: Typical Calibration Curve Data for Florasulam Analysis

Concentration (µg/L)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
115,234501,2340.030
576,170505,1120.151
10153,450503,4560.305
50755,890499,8761.512
1001,520,345502,1113.028

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample 1. Weigh Sample (Soil or Wheat) extraction 2. Add Water & Acetonitrile Add QuEChERS Salts sample->extraction shake_centrifuge1 3. Shake & Centrifuge extraction->shake_centrifuge1 d_spe 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) shake_centrifuge1->d_spe shake_centrifuge2 5. Vortex & Centrifuge d_spe->shake_centrifuge2 fortification 6. Add Internal Standard shake_centrifuge2->fortification lcms_analysis 7. Inject into LC-MS/MS fortification->lcms_analysis data_processing 8. Data Acquisition & Processing (Quantification using IS) lcms_analysis->data_processing

Caption: Experimental workflow for florasulam analysis.

signaling_pathway florasulam Florasulam als_enzyme Acetolactate Synthase (ALS) Enzyme florasulam->als_enzyme Inhibits branched_chain_aa Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis als_enzyme->branched_chain_aa Catalyzes protein_synthesis Protein Synthesis branched_chain_aa->protein_synthesis cell_division Cell Division & Growth protein_synthesis->cell_division plant_death Weed Death cell_division->plant_death Inhibition leads to

Caption: Mode of action of florasulam.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Florasulam-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of the isotopically labeled internal standard, Florasulam-13C,d3, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for accurate quantification of the herbicide Florasulam in complex matrices by compensating for matrix effects and variations in sample preparation and instrument response. The protocol provides optimized mass spectrometry parameters, a detailed experimental workflow, and sample preparation guidelines based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Introduction

Florasulam is a selective triazolopyrimidine sulfonanilide herbicide used for post-emergence control of broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS).[1] Monitoring Florasulam residues in environmental and food samples is essential for ensuring food safety and assessing environmental impact. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification in complex matrices via isotope dilution mass spectrometry. This application note provides a comprehensive LC-MS/MS method for the analysis of this compound.

Experimental

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

Accurate detection and quantification of this compound are achieved using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Based on the known fragmentation of native Florasulam, the following parameters are recommended. The precursor ion for this compound is anticipated to be m/z 364.06, accounting for the mass increase from one 13C and three deuterium atoms. The product ions are expected to be similar to those of the unlabeled compound.

Table 1: Mass Spectrometry Parameters for Florasulam and this compound

AnalytePrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Collision Energy (V)
Florasulam360.06129.129
Florasulam360.06109.159
This compound (Internal Standard) 364.06 129.1 29
This compound (Internal Standard) 364.06 110.1 59

Note: The parameters for this compound are proposed based on the values for native Florasulam found in the literature.[2][3] The collision energies should be optimized for the specific instrument being used.

Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation of Florasulam.

Table 2: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1100 LC or equivalent
ColumnPhenomenex Onyx Monolithic C18 (100 x 4.6 mm, 3.0 µm) or equivalent
Column Temperature40°C
Mobile Phase A0.1% Acetic Acid in Water
Mobile Phase B0.1% Acetic Acid in Acetonitrile:Methanol (1:1, v:v)
Gradient90:10 (A:B) to 0:100 (A:B) over 4 minutes, hold for 4 minutes, then return to initial conditions
Flow Rate0.5 mL/min
Injection Volume20 µL

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural matrices.

Materials
  • Homogenized sample (e.g., wheat grain, straw, soil)

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) (for pigmented samples)

  • This compound internal standard spiking solution

  • Centrifuge tubes (15 mL and 50 mL)

  • Centrifuge capable of 6000 rpm

  • Syringe filters (0.2 µm, nylon)

Protocol
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike with an appropriate volume of the this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 6000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE (dispersive solid-phase extraction) sorbent (e.g., 1200 mg MgSO₄, 400 mg PSA, 400 mg C18). For samples with high pigment content, GCB can be included.

  • Vortex for 30 seconds.

  • Centrifuge at 6000 rpm for 5 minutes.

  • Filter the supernatant through a 0.2 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

experimental_workflow sample Sample Collection (e.g., Wheat, Soil) homogenization Homogenization sample->homogenization is_spike Internal Standard Spiking (this compound) homogenization->is_spike extraction QuEChERS Extraction (Acetonitrile + Salts) cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup is_spike->extraction analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis data Data Processing & Quantification analysis->data

References

Application Note: High-Throughput Analysis of Pesticide Residues Using Florasulam-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in food safety, environmental analysis, and analytical chemistry.

Introduction Multi-residue pesticide analysis is a critical component of ensuring food safety and environmental quality. The complexity of food matrices often leads to significant analytical challenges, primarily matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification.[1][2] The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these effects.[2][3] Florasulam-13C,d3, an isotopically labeled version of the herbicide Florasulam, serves as an ideal internal standard for its native counterpart, co-eluting chromatographically and compensating for variations during sample preparation and analysis.

This application note details a robust and sensitive method for the quantification of Florasulam and other pesticide residues in complex matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4] The use of this compound ensures high accuracy and precision, making this method suitable for high-throughput regulatory and research laboratories.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

  • Standards: Florasulam analytical standard, this compound internal standard solution (e.g., 100 µg/mL in ACN)

  • QuEChERS Extraction Tubes: 50 mL centrifuge tubes containing pre-weighed salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Dispersive SPE (d-SPE) Cleanup Tubes: 2 mL or 15 mL centrifuge tubes containing pre-weighed sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18). The choice of sorbent may vary based on the matrix.

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm).

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined two-step process involving extraction and cleanup.

Step 1: Sample Homogenization & Weighing

  • For high-moisture samples (e.g., fruits, vegetables), homogenize a representative portion of the sample.

  • For dry or low-moisture samples (e.g., cereals, grains), grind to a fine powder. It may be necessary to hydrate the sample by adding a specific volume of water prior to extraction.

  • Weigh 10 g (for high-moisture) or 5 g (for low-moisture, after hydration) of the homogenized sample into a 50 mL centrifuge tube.

Step 2: Extraction

  • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

  • Add the internal standard, this compound, to achieve a final concentration relevant to the expected analyte levels.

  • Securely cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the pre-packaged QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts and ensure proper extraction.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into an upper organic (acetonitrile) layer and a lower aqueous/solid layer.

Step 3: Dispersive SPE (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a d-SPE cleanup tube.

  • Vortex the d-SPE tube for 30 seconds to allow the sorbents to interact with the extract and remove matrix interferences such as fats, organic acids, and pigments.

  • Centrifuge the tube at ≥5000 rpm for 5 minutes.

  • The resulting supernatant is the final, cleaned extract. Transfer it to an autosampler vial for LC-MS/MS analysis. For some systems, a dilution with the mobile phase may be necessary.

LC-MS/MS Analysis

The cleaned extract is analyzed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Workflow_for_Multi_Residue_Pesticide_Analysis cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_result Result A 1. Sample Homogenization (e.g., Cereals, Fruits) B 2. Internal Standard Spiking (Add this compound) A->B C 3. QuEChERS Extraction (Acetonitrile & Salts) B->C D 4. d-SPE Cleanup (Remove Matrix Interferences) C->D E 5. LC-MS/MS Analysis (MRM Detection) D->E F 6. Data Quantification (Ratio of Analyte to IS) E->F G Accurate Pesticide Concentration F->G

Caption: Workflow for Multi-Residue Pesticide Analysis.

Data Presentation

Quantitative data is summarized in the following tables, providing key parameters for the analysis of Florasulam using this compound as an internal standard.

Table 1: LC-MS/MS Parameters for Florasulam and this compound

Parameter Setting
LC Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Analyte MRM Transitions (m/z)
Florasulam Primary: 358.2 → 167.0, Confirmatory: 358.2 → 152.1

| this compound | 362.2 → 167.0 (Predicted) |

Note: The transition for this compound is predicted based on a common labeling pattern and may need empirical optimization.

Table 2: Method Performance in Cereal Matrices This table presents typical recovery and precision data from validation studies of Florasulam in various cereals. The use of an internal standard like this compound is crucial for achieving this level of performance, especially given the significant ion suppression observed for Florasulam in many matrices.

MatrixFortification Level (mg/kg)Average Recovery (%)RSD (%)
Wheat Grain0.01 - 0.576 - 1132 - 15
Wheat Straw0.01 - 0.585 - 1053 - 12
Oat0.01 - 0.580 - 1104 - 14
Corn0.01 - 0.590 - 1122 - 10
Rice0.01 - 0.578 - 1085 - 15
(Data synthesized from published validation studies.)

Table 3: Limits of Quantification (LOQ) for Florasulam in Various Matrices The LOQ is defined as the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.

MatrixLOQ (mg/kg)
Wheat Grain0.005
Wheat Straw0.01
Oat0.01
Millet0.01
Corn0.01
Rice0.01
Water0.05 µg/L

Conclusion

The described method, combining QuEChERS sample preparation with LC-MS/MS analysis, provides a highly effective solution for the multi-residue analysis of pesticides. The integration of this compound as an internal standard is paramount for correcting matrix effects and ensuring data of the highest accuracy and reliability. The protocol demonstrates excellent performance characteristics, including low limits of quantification and high precision across a range of challenging food matrices, making it an invaluable tool for modern analytical laboratories.

References

Troubleshooting & Optimization

Overcoming matrix effects in florasulam analysis with Florasulam-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in florasulam analysis using its isotopically labeled internal standard, Florasulam-¹³C,d₃.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact florasulam analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as florasulam, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon, common in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, can lead to either signal suppression or enhancement.[1][2] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of quantitative analyses, leading to erroneous results.

Q2: How does using Florasulam-¹³C,d₃ help in overcoming matrix effects?

A2: Florasulam-¹³C,d₃ is an isotopically labeled internal standard (ILIS) for florasulam. Since it is structurally identical to florasulam with the exception of the heavier isotopes, it co-elutes and experiences nearly identical matrix effects as the non-labeled analyte. By measuring the ratio of the analyte signal to the ILIS signal, the variations caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.

Q3: When should I use Florasulam-¹³C,d₃ versus a matrix-matched calibration?

A3: The use of an isotopically labeled internal standard like Florasulam-¹³C,d₃ is generally considered the most robust method for compensating for matrix effects and is recommended whenever available. Matrix-matched calibration, where standards are prepared in a blank matrix extract, is a viable alternative when an ILIS is not available. However, finding a truly blank matrix can be challenging, and the effectiveness of matrix-matched calibration can vary between different samples of the same matrix. In some cases, for the highest level of accuracy, a combination of both an ILIS and matrix-matched calibration may be employed.

Q4: Can sample dilution mitigate matrix effects in florasulam analysis?

A4: Yes, sample dilution is a straightforward approach to reduce matrix effects. By diluting the sample extract, the concentration of interfering matrix components is lowered, which can lessen their impact on the ionization of florasulam. However, excessive dilution may compromise the limit of quantitation (LOQ) of the method, making it unsuitable for trace-level analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor recovery of florasulam Inefficient extraction from the sample matrix.Optimize the extraction solvent and pH. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective technique for pesticide residue analysis, including florasulam. Ensure thorough homogenization of the sample.
Degradation of the analyte during sample preparation or storage.Store samples at or below -20°C. Minimize the time between sample collection, extraction, and analysis.
High variability in results between replicate injections Significant and variable matrix effects.Ensure consistent and accurate addition of the Florasulam-¹³C,d₃ internal standard to all samples and calibration standards. If not already in use, implement the use of an ILIS.
Inconsistent sample cleanup.Optimize the dispersive solid-phase extraction (d-SPE) cleanup step in the QuEChERS protocol. The choice and amount of sorbents like PSA (primary secondary amine) and C18 are critical.
Signal suppression or enhancement observed despite using Florasulam-¹³C,d₃ The ILIS and analyte may not be experiencing identical matrix effects due to slight chromatographic separation.Adjust chromatographic conditions to ensure co-elution of florasulam and Florasulam-¹³C,d₃.
The concentration of matrix components is extremely high, overwhelming the ionization source.Consider a sample dilution strategy in combination with the ILIS. A 10-fold or higher dilution can significantly reduce matrix effects.
Low sensitivity or inability to reach required detection limits Ion suppression due to matrix effects.Improve the sample cleanup procedure to remove more of the interfering matrix components.
Suboptimal LC-MS/MS parameters.Optimize MS/MS parameters, including collision energy and MRM (Multiple Reaction Monitoring) transitions for both florasulam and Florasulam-¹³C,d₃.

Data Presentation

Table 1: Comparison of Recovery and Matrix Effects for Florasulam in Wheat with Different Calibration Methods (Hypothetical Data)

Calibration Method Matrix Spiking Level (µg/kg) Average Recovery (%) Relative Standard Deviation (RSD, %) Matrix Effect (%)
Solvent-based CalibrationWheat Grain104518-55
Matrix-Matched CalibrationWheat Grain10987-2
Internal Standard (Florasulam-¹³C,d₃) Wheat Grain 10 101 4 N/A *

*Matrix effect is compensated for by the internal standard.

Table 2: Published Recovery Data for Florasulam using Matrix-Matched Calibration

Matrix Spiking Levels (mg/kg) Average Recovery (%) RSD (%) Reference
Wheat Grain0.01, 0.05, 0.585-1053-8
Wheat Straw0.01, 0.05, 0.582-1024-9
Soil0.01, 0.05, 0.590-1082-7
Oat, Millet, Corn, RiceNot Specified76-1132-15

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

This protocol is a general guideline for the extraction of florasulam from a solid matrix like wheat grain or soil.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of Florasulam-¹³C,d₃ solution in acetonitrile to the sample.

  • Hydration: Add 10 mL of water and vortex for 1 minute.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+)

  • MRM Transitions:

    • Florasulam: Q1: 360.0 -> Q3: 199.0 (quantifier), Q1: 360.0 -> Q3: 132.0 (qualifier)

    • Florasulam-¹³C,d₃: Q1: 364.0 -> Q3: 203.0 (or other appropriate transition depending on the labeling pattern)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample 1. Homogenized Sample spike 2. Spike with Florasulam-¹³C,d₃ sample->spike extract 3. Acetonitrile Extraction spike->extract cleanup 4. d-SPE Cleanup extract->cleanup lcms 5. LC-MS/MS Analysis cleanup->lcms data 6. Data Processing (Analyte/IS Ratio) lcms->data result Accurate Quantification data->result

Caption: Experimental workflow for florasulam analysis using an internal standard.

matrix_effect cluster_ideal Ideal Scenario (Solvent) cluster_real Real Scenario (Matrix) A1 Florasulam S1 Signal Intensity A1->S1 Ionization A2 Florasulam + Matrix Components S2 Suppressed Signal A2->S2 Ion Suppression internal_standard_principle cluster_components In the Ion Source cluster_effect Matrix Effect cluster_detection Detection analyte Florasulam effect Ion Suppression (Affects both equally) analyte->effect is Florasulam-¹³C,d₃ is->effect matrix Matrix Components matrix->effect signal_analyte Suppressed Analyte Signal effect->signal_analyte signal_is Suppressed IS Signal effect->signal_is ratio Calculate Ratio: (Analyte Signal / IS Signal) signal_analyte->ratio signal_is->ratio result Accurate Result ratio->result

References

Improving peak shape and retention time for florasulam analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of florasulam, focusing on improving peak shape and retention time.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in florasulam analysis?

Peak tailing, where the peak asymmetry factor is greater than 1, is a frequent issue in the chromatography of florasulam. The primary causes include:

  • Secondary Interactions: Florasulam, a triazolopyrimidine sulfonanilide, can exhibit secondary interactions with active sites on the stationary phase, particularly with residual silanol groups on C18 columns. These interactions can lead to peak tailing.[1][2]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, it can lead to interactions between the analyte and the stationary phase, causing poor peak shape. For florasulam, adjusting the aqueous mobile phase to an acidic pH (e.g., pH 2.1 with phosphoric acid) is often recommended to ensure consistent protonation of the molecule and minimize silanol interactions.[3]

  • Column Contamination: Accumulation of matrix components from the sample on the column can lead to active sites that cause peak tailing. Proper sample preparation and the use of guard columns can mitigate this.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[2]

Q2: My florasulam peak is splitting. What should I investigate?

Peak splitting can arise from several factors, both chemical and mechanical:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting. It is best to dissolve the sample in the mobile phase or a weaker solvent.[4]

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak. This can happen if the column is dropped or subjected to extreme pressure changes.

  • Blocked Frit: A partially blocked inlet frit on the column can also lead to a distorted flow path and split peaks.

  • Co-elution with an Interfering Compound: It's possible that another compound from the matrix is co-eluting with florasulam, giving the appearance of a split peak. A change in the chromatographic selectivity (e.g., different mobile phase or column) may be necessary to resolve this.

Q3: Why is the retention time of my florasulam peak shifting?

Retention time instability can be systematic or random and can be attributed to several factors:

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or the evaporation of the more volatile organic component can lead to a gradual drift in retention time. For florasulam analysis, precise preparation of the mobile phase, such as a mixture of acetonitrile and acidified water, is crucial.

  • Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time. A column thermostat should be used to maintain a constant temperature.

  • Column Equilibration: Insufficient column equilibration time between gradient runs can cause retention time variability. It is important to ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • System Leaks: Even small, undetected leaks in the HPLC system can cause pressure fluctuations and lead to unstable retention times.

Troubleshooting Guides

Common Problems & Solutions for Florasulam Analysis
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groups.Use an end-capped C18 column or a column with a different stationary phase. Acidify the mobile phase (e.g., with phosphoric or formic acid) to suppress silanol activity.
Column contamination.Use a guard column and ensure adequate sample cleanup. Flush the column with a strong solvent.
Mobile phase pH is not optimal.Adjust the mobile phase pH. For reversed-phase methods, a lower pH is generally better for florasulam.
Peak Splitting Sample solvent is too strong.Prepare the sample in the mobile phase or a weaker solvent.
Column void or blocked frit.Replace the column. If a guard column is used, replace it first. Reverse flush the column (if permitted by the manufacturer).
Co-eluting interference.Modify the mobile phase composition or gradient to improve resolution. Consider using a different column chemistry.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and keep the reservoir covered to prevent evaporation.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Insufficient column equilibration.Increase the equilibration time between injections, especially for gradient methods.
Poor Peak Shape (General) Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made.
Sample matrix effects (ion suppression in LC-MS/MS).Improve sample preparation to remove interfering matrix components. The QuEChERS method is often used for this purpose in food and environmental samples.

Experimental Protocols

HPLC-UV Method for Florasulam Quantification

This method is suitable for the determination of florasulam in technical materials and formulations.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Purified water adjusted to pH 2.1 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Isocratic elution with a mixture of acetonitrile and water can also be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 5 µL.

  • Standard Preparation: Prepare a stock solution of florasulam analytical standard in acetonitrile. Further dilute with the mobile phase to create a series of calibration standards.

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve in acetonitrile, sonicate to ensure complete dissolution, and then dilute with the mobile phase to the appropriate concentration.

QuEChERS Extraction and LC-MS/MS Analysis of Florasulam in Wheat

This protocol is designed for the extraction and quantification of florasulam residues in complex matrices like wheat grain.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Extraction (QuEChERS):

    • Weigh 5 g of homogenized wheat grain sample into a 50 mL centrifuge tube.

    • Add 10 mL of water with 0.1% formic acid and vortex.

    • Add 10 mL of acetonitrile and shake vigorously.

    • Add NaCl and anhydrous MgSO₄, vortex, and centrifuge.

    • Take an aliquot of the supernatant (acetonitrile layer).

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant to a 2 mL centrifuge tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

    • Vortex and centrifuge.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • LC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.0 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Monitor at least two precursor-to-product ion transitions for confirmation.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Florasulam360.0129.1109.1

Table based on representative MRM parameters.

Quantitative Data Summary
MethodMatrixRecovery (%)RSD (%)LOQ (mg/kg)Reference
HPLCTechnical Grade99.60.206N/A
LC-MS/MSWheat Grain76-1132-150.005
LC-MS/MSWheat Straw76-1132-150.01

Visualized Workflows

G Troubleshooting Workflow for Peak Shape Issues start Poor Peak Shape Observed (Tailing, Splitting, Fronting) check_all_peaks Does the issue affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Potential Systemic Issue check_frit Check for blocked frit or column void system_issue->check_frit check_connections Inspect tubing and connections for dead volume check_frit->check_connections replace_column Replace guard/analytical column check_connections->replace_column chemical_issue Potential Chemical/Analyte-Specific Issue check_solvent Is sample solvent stronger than mobile phase? chemical_issue->check_solvent yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No change_solvent Dissolve sample in mobile phase yes_solvent->change_solvent check_ph Check mobile phase pH (acidify for florasulam) no_solvent->check_ph check_overload Is the column overloaded? check_ph->check_overload yes_overload Yes check_overload->yes_overload Yes no_overload No check_overload->no_overload No dilute_sample Dilute sample or reduce injection volume yes_overload->dilute_sample optimize_method Optimize mobile phase/ gradient for co-elution no_overload->optimize_method G Troubleshooting Workflow for Retention Time Instability start Retention Time (RT) Shift Observed check_type Is the RT shift a gradual drift or a sudden change? start->check_type drift Gradual Drift check_type->drift Gradual Drift sudden Sudden Change check_type->sudden Sudden Change drift_causes Potential Causes of Drift check_mobile_phase Check mobile phase preparation and for evaporation drift_causes->check_mobile_phase check_temp Verify column temperature stability check_mobile_phase->check_temp check_equilibration Ensure adequate column equilibration time check_temp->check_equilibration check_leaks Check for minor system leaks check_equilibration->check_leaks solution Implement Corrective Actions: - Remake mobile phase - Set column temperature - Increase equilibration time - Tighten fittings - Purge pump - Re-install/replace column check_leaks->solution sudden_causes Potential Causes of Sudden Change check_method Was the correct method loaded? sudden_causes->check_method check_pump Check pump for air bubbles or major leaks check_method->check_pump check_column Was the column changed or disturbed? check_pump->check_column check_column->solution

References

Florasulam-13C,d3 stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Florasulam-13C,d3 in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on general practices for sulfonamide herbicides and related analytical standards, high-purity acetonitrile is a recommended solvent for preparing stock solutions of this compound. Acetonitrile is a versatile solvent compatible with common analytical techniques such as HPLC and LC-MS/MS. For certain pesticides, the addition of a small amount of acid, such as 0.1% (v/v) acetic acid, has been shown to improve stability in acetonitrile.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure long-term stability, stock solutions of this compound should be stored at or below -20°C in a freezer.[2][3][4] Solutions should be kept in tightly sealed, amber glass vials to protect them from light and prevent solvent evaporation.[5]

Q3: How long can I expect my this compound stock solution to be stable?

Q4: Can I store this compound solutions at room temperature or in the refrigerator?

A4: Storing stock solutions at room temperature is not recommended due to the increased risk of degradation. Refrigerated storage at 2-8°C may be suitable for short-term use, but for long-term stability, freezing at ≤-20°C is the best practice.

Q5: Are there any known incompatibilities of this compound with certain solvents?

A5: While specific incompatibility data for this compound is limited, some pesticides have shown degradation in certain solvents. For example, some N-trihalomethylthio fungicides can degrade in acetonitrile, although this can be mitigated by the addition of acetic acid. It is always good practice to use high-purity, analytical grade solvents and to test the stability of the analyte in the chosen solvent if long-term storage is intended.

Troubleshooting Guide

Issue 1: Inconsistent or drifting analytical results over time.

  • Potential Cause: Degradation of the this compound standard in solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Prepare a new stock solution from the neat material and compare its response to the older solution.

    • Verify storage conditions: Ensure the stock solution has been consistently stored at the recommended temperature (≤-20°C) and protected from light.

    • Check for solvent evaporation: Visually inspect the vial for any signs of reduced volume. Use vials with secure caps (e.g., screw-caps with PTFE septa) to minimize evaporation.

    • Consider solvent quality: Use high-purity, LC-MS grade solvents to avoid impurities that could promote degradation.

Issue 2: Poor peak shape or the appearance of unexpected peaks in the chromatogram.

  • Potential Cause: Degradation of this compound into one or more new compounds.

  • Troubleshooting Steps:

    • Analyze a fresh solution: Compare the chromatogram of a freshly prepared solution with the problematic one to see if the extraneous peaks are present in the new sample.

    • Investigate potential degradation pathways: While specific degradation products of this compound in solution are not well-documented, hydrolysis or photolysis could be potential pathways.

    • Optimize analytical method: Ensure the chromatographic method is robust and can separate the parent compound from any potential degradants.

Stability Data Summary

Currently, specific quantitative stability data for this compound in different solvents and under various storage conditions is not available in the public domain. The following table provides a general guideline based on the stability of other pesticide analytical standards. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

SolventStorage TemperatureExpected Stability (General Pesticide Standards)
Acetonitrile≤-20°C> 2 years
Acetonitrile with 0.1% Acetic Acid≤-20°CPotentially enhanced stability for certain compounds
Toluene≤-20°C2-8 years
Acetone≤-20°C2-8 years
Ethyl Acetate≤-20°C2-8 years

Experimental Protocols

Protocol for a General Stability Study of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of neat this compound.

    • Dissolve it in a precise volume of the desired high-purity solvent (e.g., acetonitrile) to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Aliquoting and Storage:

    • Dispense aliquots of the stock solution into multiple amber glass vials with PTFE-lined screw caps.

    • Store the vials under different conditions to be tested (e.g., -20°C, 4°C, and room temperature). Protect one set of vials from light at each temperature.

  • Analysis at Time Zero (T0):

    • Immediately after preparation, analyze one of the freshly prepared aliquots using a validated analytical method (e.g., LC-MS/MS).

    • This initial analysis will serve as the baseline (100% concentration).

  • Analysis at Subsequent Time Points:

    • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample using the same analytical method as in T0.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

    • A common criterion for stability is that the concentration remains within ±10% of the initial concentration.

Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) aliquot Aliquot into Amber Vials prep_stock->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_4 Store at 4°C aliquot->storage_4 storage_rt Store at Room Temp aliquot->storage_rt analysis_t0 Analyze at Time 0 aliquot->analysis_t0 analysis_tx Analyze at Subsequent Time Points (e.g., 1, 4, 12 weeks) storage_neg20->analysis_tx storage_4->analysis_tx storage_rt->analysis_tx evaluation Calculate % Remaining vs. Time 0 analysis_tx->evaluation

Caption: Workflow for a stability study of this compound in solution.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Analytical Results? cause1 Standard Degradation start->cause1 cause2 Solvent Evaporation start->cause2 cause3 Instrument Variability start->cause3 solution1 Prepare Fresh Standard cause1->solution1 solution2 Verify Storage Conditions (Temp, Light, Vial Seal) cause2->solution2 solution3 Run System Suitability Tests cause3->solution3

Caption: Troubleshooting logic for inconsistent analytical results.

References

How to resolve co-eluting peaks with Florasulam-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Florasulam and its isotopically labeled internal standard, Florasulam-13C,d3. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is Florasulam and its isotopically labeled standard, this compound?

Florasulam is a selective herbicide used to control broadleaf weeds in cereal crops.[1][2] It belongs to the triazolopyrimidine sulfonanilide chemical family and functions by inhibiting the acetolactate synthase (ALS) enzyme in plants.[3][4] this compound is a stable isotope-labeled (SIL) version of Florasulam, which is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The labeling with Carbon-13 (¹³C) and deuterium (d) allows it to be distinguished from the unlabeled Florasulam by the mass spectrometer.

Q2: Why are Florasulam and this compound expected to co-elute in liquid chromatography?

In liquid chromatography, the separation of compounds is based on their physicochemical properties and their interactions with the stationary and mobile phases. Since this compound is chemically identical to Florasulam, with only a difference in isotopic composition, their chromatographic behavior is expected to be nearly identical, leading to their co-elution.[5] This co-elution is advantageous as the internal standard experiences the same analytical variations as the analyte, such as matrix effects, allowing for accurate quantification.

Q3: We are observing two separate peaks for Florasulam and this compound. What could be the cause?

While ¹³C labeling generally does not affect chromatographic retention time, deuterium labeling can sometimes lead to a slight shift in retention, a phenomenon known as the "deuterium isotope effect". This effect is attributed to the difference in the strength of the carbon-deuterium bond compared to the carbon-hydrogen bond, which can slightly alter the molecule's interaction with the stationary phase. If you are observing two distinct peaks, it is likely due to this isotope effect.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-eluting peaks in the analysis of Florasulam can arise from various factors, including the presence of interfering compounds from the sample matrix or issues with the analytical method itself. This guide provides a systematic approach to troubleshoot and resolve these issues.

Issue: Unresolved or Partially Overlapping Peaks of Florasulam and an Unknown Interference

If you observe a peak co-eluting with your Florasulam peak, and you are certain it is not the internal standard, it is likely an interfering compound from the sample matrix.

Initial Assessment Workflow

A Observe Co-eluting Peaks B Confirm Identity of Peaks (MS Fragmentation) A->B C Matrix Interference Confirmed B->C D Optimize Chromatographic Method C->D E Improve Sample Preparation C->E F Resolved Peaks D->F E->F A Observe Poor Peak Shape (Tailing, Fronting, Splitting) B Check for Column Overload A->B C Evaluate Sample Solvent A->C D Inspect Column and Guard Column A->D E Check Mobile Phase pH A->E F Resolved Peak Shape B->F C->F D->F E->F

References

Technical Support Center: Optimizing Florasulam Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quantification of florasulam.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection volume for florasulam quantification?

There is no single universal injection volume for florasulam analysis, as it is dependent on your specific HPLC/UHPLC system, column dimensions, and the concentration of your sample.[1] However, a general guideline is to keep the injection volume to approximately 1-5% of the column's dead volume.[2][3] For many standard analytical columns (e.g., 15 cm x 4.6 mm), an injection volume of 10 to 20 µL is a common starting point.[4] It is crucial to perform a loading study by injecting varying volumes to find the optimal balance between sensitivity and peak shape for your specific method.[1]

Q2: How does increasing the injection volume impact the analytical results?

Increasing the injection volume can have several effects on your chromatogram:

  • Increased Peak Area and Height: Ideally, both peak area and height increase linearly with the injection volume, which can improve sensitivity and lower the limit of quantitation (LOQ).

  • Peak Broadening: Larger injection volumes can lead to wider peaks. This can be problematic as it may decrease resolution between closely eluting compounds.

  • Peak Shape Distortion: Injecting too large a volume, especially if the sample solvent is stronger than the mobile phase, can cause peak distortion, such as fronting (asymmetry factor < 1) or tailing (asymmetry factor > 1).

  • Column Overload: Exceeding the column's capacity, either by mass or volume, can lead to distorted peak shapes and a potential decrease in retention time.

Q3: What is the role of the sample solvent in optimizing injection volume?

The composition of the sample solvent is critical, especially when injecting larger volumes. If the sample solvent has a higher elution strength than the mobile phase at the time of injection, it can cause the analyte to travel through the column too quickly, resulting in band broadening and peak fronting. For best results in reversed-phase chromatography, the sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. If your sample must be dissolved in a strong solvent, consider diluting it with a weaker solvent (like water) before injection.

Q4: When is it appropriate to increase the injection volume?

Increasing the injection volume is a valid strategy to improve the signal-to-noise ratio for analytes present at very low concentrations. This can help in achieving lower limits of detection (LOD) and quantitation (LOQ). However, this should only be done after confirming that the larger volume does not negatively affect peak shape, resolution, or linearity. If peak distortion occurs, optimizing the sample solvent composition is a necessary step before proceeding with a larger injection volume.

Troubleshooting Guide

Q1: My florasulam peak is showing significant fronting after I increased the injection volume. What is the cause and how can I fix it?

Cause: Peak fronting with increased injection volume is a classic sign that the sample solvent is too strong compared to the mobile phase. The strong solvent carries the analyte band down the column before it can properly focus on the stationary phase, causing the peak to broaden and front.

Solution:

  • Modify the Sample Solvent: The most effective solution is to dissolve your sample in a solvent that is weaker than or has the same strength as your initial mobile phase. For reversed-phase methods, this often means reducing the percentage of organic solvent (e.g., acetonitrile, methanol) in your sample diluent.

  • Perform a Solvent Strength Study: Prepare the sample in various solvent compositions (e.g., 90:10, 50:50, 10:90 water:acetonitrile) and inject a constant volume. Observe the impact on peak shape to identify an optimal composition that maintains analyte solubility while ensuring good chromatography.

  • Use Co-injection: Some modern autosamplers have a "co-injection" feature that allows for the aspiration of a weak solvent (like water) before and after the sample plug. This helps to dilute the sample solvent online, mitigating its strong elution effects and improving peak shape.

Q2: I'm losing resolution between florasulam and another compound after increasing the injection volume. Why is this happening?

Cause: Loss of resolution is typically a consequence of peak broadening. As the injection volume increases, the width of the chromatographic peaks also tends to increase. If the peaks for florasulam and an adjacent compound become too wide, they will start to overlap, resulting in decreased resolution.

Solution:

  • Reduce Injection Volume: The most straightforward solution is to revert to a smaller injection volume where resolution was acceptable.

  • Optimize Sample Concentration: Instead of increasing injection volume, try to increase the sample concentration to achieve the desired sensitivity, while keeping the injection volume small.

  • Re-evaluate Chromatographic Conditions: If a large injection volume is necessary for sensitivity, you may need to re-optimize the chromatographic method itself. This could involve adjusting the gradient profile, changing the mobile phase composition, or using a column with higher efficiency (e.g., smaller particles or a longer column) to improve the separation.

Q3: The peak area for florasulam is not increasing linearly as I increase the injection volume. What could be the issue?

Cause: A non-linear response can be due to several factors:

  • Mass Overload: The amount of florasulam being injected is exceeding the capacity of the stationary phase, leading to a saturation effect.

  • Detector Overload: The detector is saturated by the high concentration of the analyte, causing a non-linear response.

  • Poor Peak Integration: If peak shape is poor (e.g., very broad, tailing, or fronting), the integration algorithm may not be able to calculate the area accurately and consistently, leading to apparent non-linearity.

Solution:

  • Conduct a Loading Study: Prepare a series of standards at different concentrations and inject a fixed, smaller volume to confirm the linear range of the method. Then, inject increasing volumes of a single standard to see where linearity is lost.

  • Dilute the Sample: If overload is the issue, dilute the sample to a concentration that falls within the linear dynamic range of the column and detector.

  • Improve Peak Shape: Address any peak shape issues using the troubleshooting steps outlined above to ensure accurate integration.

Quantitative Data Summary

The following tables summarize typical parameters used in published methods for florasulam quantification.

Table 1: LC-MS/MS Injection Volumes and LOQs for Florasulam in Various Matrices

MatrixInjection Volume (µL)Column DimensionsLOQReference
Water60Not Specified0.05 µg/L
Wheat & Soil202.1 x 100 mm, 5 µmNot Specified
Cereal (Wheat)Not SpecifiedNot Specified0.005 mg/kg (grain)
Cereal (Straw)Not SpecifiedNot Specified0.01 mg/kg
WaterNot SpecifiedNot Specified0.05 µg/L

Table 2: Example Recovery Data for Florasulam Analysis

MatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Water0.05 µg/L (LOQ)70-120%≤20%
Water0.5 µg/L (10xLOQ)70-120%≤20%
CerealNot Specified76-113%2-15%
Wheat GrainNot Specified70-120%≤20%

Experimental Protocols

Protocol: Quantification of Florasulam in Water by Direct Injection LC-MS/MS

This protocol is a generalized procedure based on methodologies described in publicly available documents. Researchers should validate the method for their specific instrumentation and laboratory conditions.

1. Objective: To quantify florasulam and its 5-OH metabolite in water samples using direct injection followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

2. Materials and Reagents:

  • Florasulam analytical standard

  • 5-OH florasulam analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid

  • Ultrapure water

  • Water samples (drinking, surface, ground)

3. Instrumentation:

  • Liquid Chromatograph (HPLC or UHPLC system)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column suitable for reversed-phase chromatography (e.g., C18)

4. Standard Preparation:

  • Prepare individual stock solutions of florasulam and 5-OH florasulam in an appropriate solvent (e.g., acetonitrile).

  • Create a series of working calibration standards by diluting the stock solutions in a solvent mixture representative of the initial mobile phase (e.g., 10:90 acetonitrile:water). Calibration range should bracket the expected sample concentrations (e.g., 0.05 - 0.5 µg/L).

5. Sample Preparation:

  • For direct injection, water samples may not require extensive cleanup.

  • Take a 1.0 mL aliquot of the water sample.

  • If fortification is needed for quality control (e.g., matrix spikes), add a known volume of a fortification solution.

  • Ensure the final sample is well-mixed before placing it in an autosampler vial.

6. LC-MS/MS Conditions (Example):

  • LC System:

    • Column: C18 reversed-phase column

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to separate florasulam from matrix interferences.

    • Flow Rate: Dependent on column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

    • Injection Volume: Start with 20 µL and optimize as needed. A volume of 60 µL has been used in some water analysis methods.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. ESI positive has been shown to be effective.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Ion Transitions (Example):

      • Florasulam: m/z 358.2 → 167.0 (quantification) and m/z 358.2 → 152.1 (confirmation).

      • 5-OH Florasulam: m/z 344.1 → 324.1 (quantification) and m/z 344.1 → 104.0 (confirmation).

    • Optimize collision energies and other source parameters for maximum signal intensity.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify florasulam in the samples by comparing their peak areas to the calibration curve.

  • Confirm the identity of the analyte using the ratio of the quantifier and qualifier ion transitions.

Visualized Workflows

Injection_Volume_Optimization_Workflow start_end start_end process process decision decision result result A Start: Define Sensitivity Requirement B Select Initial Volume (e.g., 1-2% of Column Volume) A->B C Inject Standard B->C D Peak Shape & Resolution OK? C->D E Sensitivity Met? D->E Yes G Troubleshoot Peak Shape (See Fig. 2) D->G No F Incrementally Increase Injection Volume E->F No H Method Optimized E->H Yes I Consider Sample Concentration or Detector Optimization E->I:w No, at Max Volume F->C G->B Adjust & Retry

Figure 1. Workflow for optimizing injection volume.

Peak_Shape_Troubleshooting start start decision decision action action solution solution A Problem: Poor Peak Shape (Fronting/Broadening) B Is sample solvent stronger than mobile phase? A->B C Is injection volume >5% of column volume? B->C No D Reformulate sample in weaker solvent (e.g., mobile phase A) B->D Yes E Reduce injection volume C->E Yes F Check for column contamination or degradation C->F No G Good Peak Shape Achieved D->G E->G

References

Troubleshooting low recovery of florasulam during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction of florasulam from various sample matrices. The information is tailored for researchers, scientists, and drug development professionals to help optimize recovery rates and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of florasulam that influence its extraction?

A1: Florasulam is a weak acid with a pKa of 4.54.[1][2] This means its charge state is pH-dependent. At a pH below 4.54, it is predominantly in its neutral form, which is more soluble in organic solvents. Above this pH, it becomes anionic and more water-soluble. Its solubility in water is significantly higher at pH 9.0 (94.2 g/L) compared to pH 5.0 (0.084 g/L).[3] Understanding this property is critical for developing effective liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods.

Q2: I am experiencing low recovery of florasulam. What are the most common causes?

A2: Low recovery of florasulam can stem from several factors throughout the extraction process. Common causes include:

  • Incorrect pH: The pH of the sample and extraction solvents is crucial. If the pH is not optimized, florasulam may remain in the aqueous phase and not partition into the organic solvent.

  • Inappropriate Solvent Choice: The selection of extraction and elution solvents must be compatible with the polarity of florasulam.

  • Matrix Effects: Complex sample matrices (e.g., soil, plant tissue) can interfere with the extraction and may require specific cleanup steps.

  • Incomplete Elution from SPE Cartridges: The elution solvent may not be strong enough to desorb florasulam completely from the SPE sorbent.

  • Analyte Loss During Evaporation: Florasulam may be lost if the evaporation step is too harsh (e.g., high temperature).

Q3: Which extraction methods are most commonly used for florasulam?

A3: The most frequently cited methods for florasulam extraction are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).[4][5] Both methods have been shown to provide good recoveries when properly optimized for the specific sample matrix.

Troubleshooting Guide

This guide addresses specific problems you may encounter during florasulam extraction and provides actionable solutions.

Problem 1: Low recovery after liquid-liquid extraction (LLE).

Possible Cause Troubleshooting Step
Incorrect pH of the aqueous sample. Florasulam is a weak acid (pKa = 4.54). For efficient partitioning into an organic solvent, the aqueous phase should be acidified to a pH of approximately 3. This ensures florasulam is in its neutral, less polar form.
Inappropriate organic solvent. Use a water-immiscible organic solvent with sufficient polarity to dissolve florasulam. Dichloromethane and ethyl acetate are commonly used.
Insufficient mixing/shaking. Ensure vigorous mixing of the aqueous and organic phases to maximize the surface area for partitioning.
Formation of emulsions. If an emulsion forms, try adding salt (NaCl) to the aqueous phase or centrifuging the sample to break the emulsion.

Problem 2: Low recovery using the QuEChERS method.

Possible Cause Troubleshooting Step
Sub-optimal extraction solvent. Acetonitrile is a common and effective extraction solvent for QuEChERS.
Ineffective salting-out. Ensure the correct type and amount of salts are used to induce phase separation. A common combination is magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc).
Matrix interference during cleanup (d-SPE). The choice of sorbent for dispersive SPE (d-SPE) is critical. For chlorophyll-rich samples, a sorbent like graphitized carbon black (GCB) may be necessary, but it can also adsorb planar analytes like florasulam. Primary secondary amine (PSA) is used to remove fatty acids and sugars. Consider optimizing the amount and type of d-SPE sorbent.

Problem 3: Low recovery after Solid-Phase Extraction (SPE).

Possible Cause Troubleshooting Step
Inappropriate SPE sorbent. For retaining a weakly acidic compound like florasulam, a polymeric reversed-phase sorbent or a weak anion exchange (WAX) sorbent can be effective.
Sample pH not optimized for retention. When using a reversed-phase sorbent, the sample should be acidified to pH ~3 to ensure florasulam is in its neutral form and can be retained. For a WAX sorbent, the sample pH should be around 5.5-6.5 to ensure florasulam is charged.
Ineffective wash step. The wash solvent should be strong enough to remove interferences but weak enough to not elute florasulam. For reversed-phase, this is typically a water/organic solvent mixture.
Incomplete elution. The elution solvent must be strong enough to desorb florasulam. For reversed-phase, this could be a high percentage of methanol or acetonitrile. For WAX, an acidified or basic organic solvent is often required.

Quantitative Data Summary

The following tables summarize reported recovery data for florasulam using different extraction methods.

Table 1: Florasulam Recovery with Modified QuEChERS Method

Matrix Spiking Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Wheat Grain0.01, 0.1, 176-1132-15
Wheat Straw0.01, 0.1, 176-1132-15
Corn Grain0.01, 0.1, 0.580-108Not Specified
Corn Plant0.01, 0.1, 0.580-108Not Specified
Soil0.01, 0.1, 0.580-108Not Specified

Table 2: Florasulam Recovery with Optimized HPLC Method

Matrix Concentration (µg/mL) Percentage Yield (%) Reference
Green Mass, Grain, Straw0.25> 80

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction for Cereal Crops

  • Sample Preparation: Grind samples of green mass (10 g), grain (20 g), or straw (5 g).

  • Extraction: Extract the sample twice with an acetone-water mixture (1:1, v/v) in an ultrasonic bath.

  • Filtration: Filter the extracts through a wide porous filter and wash the filter with 20 ml of acetone.

  • Solvent Removal: Evaporate the acetone from the filtrate using a stream of air.

  • Acidification: Acidify the remaining aqueous residue to pH=3 with 2M H₃PO₄.

  • Liquid-Liquid Extraction: Perform extraction twice with 35 ml of methylene chloride.

  • Drying: Separate and dry the organic layer with anhydrous Na₂SO₄.

  • Final Concentration: Evaporate the methylene chloride and dissolve the dry residue in a suitable solvent for analysis.

Protocol 2: Generic QuEChERS Protocol

  • Sample Extraction:

    • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate.

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive SPE Cleanup (d-SPE):

    • Take an aliquot of the supernatant.

    • Add an appropriate amount of d-SPE sorbent (e.g., MgSO₄ and PSA).

    • Vortex and centrifuge.

  • Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Dispersive SPE Cleanup start Homogenized Sample extraction Add Acetonitrile & Salts (MgSO4, NaOAc) start->extraction shake Vortex/Shake extraction->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe Add d-SPE Sorbent (e.g., PSA, C18) supernatant->dspe vortex_centrifuge Vortex & Centrifuge dspe->vortex_centrifuge analysis LC-MS/MS Analysis vortex_centrifuge->analysis

Caption: A typical workflow for the QuEChERS extraction method.

troubleshooting_flowchart start Low Florasulam Recovery check_ph Is Sample pH ~3 for LLE/RP-SPE? start->check_ph adjust_ph Adjust pH with Acid check_ph->adjust_ph No check_solvent Is Extraction/Elution Solvent Appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Select More Polar/Stronger Solvent check_solvent->change_solvent No check_cleanup Matrix Effects Suspected? (QuEChERS/SPE) check_solvent->check_cleanup Yes change_solvent->check_cleanup optimize_cleanup Optimize d-SPE/SPE Wash Step check_cleanup->optimize_cleanup Yes success Recovery Improved check_cleanup->success No optimize_cleanup->success

Caption: A decision tree for troubleshooting low florasulam recovery.

References

Minimizing isotopic exchange in Florasulam-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Florasulam-¹³C,d₃. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential isotopic exchange and ensuring the integrity of this internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and should I be concerned about it with Florasulam-¹³C,d₃?

A1: Isotopic exchange is a chemical process where an isotope on a labeled molecule is swapped with another isotope from its environment. For Florasulam-¹³C,d₃, this could theoretically involve the exchange of a ¹³C atom with a ¹²C atom or a deuterium (d) atom with a hydrogen (H) atom.

  • ¹³C Label: The ¹³C label in Florasulam-¹³C,d₃ is incorporated into the methoxy group's carbon atom. Carbon-carbon bonds are highly stable, and the ¹³C isotope is not susceptible to exchange under typical analytical conditions.

  • d₃ Label: The three deuterium atoms are on the methoxy group. Carbon-hydrogen (or carbon-deuterium) bonds are generally stable. While deuterium exchange can occur, it typically requires harsh conditions such as extreme pH, high temperatures, or the presence of a catalyst, none of which are standard in routine sample preparation and analysis. Therefore, the d₃ label on the methoxy group is considered stable under normal experimental conditions.

Q2: Under what conditions could the deuterium (d₃) labels potentially exchange?

A2: While unlikely, deuterium exchange could be promoted by:

  • Extreme pH: Prolonged exposure to highly acidic (pH < 2) or basic (pH > 12) solutions.

  • High Temperatures: Elevated temperatures can provide the energy needed to break C-D bonds, increasing the likelihood of exchange with protons from the solvent.

  • Protic Solvents: Long-term storage in protic solvents (e.g., water, methanol) at non-neutral pH and elevated temperatures could increase the risk of exchange over time.

Q3: Is the Florasulam molecule itself stable during my experiments?

A3: Florasulam is hydrolytically stable at pH 5 and 7 for at least 30 days. However, its degradation rate increases in more acidic conditions and at higher temperatures and moisture levels. Microbial degradation is also a known pathway for its breakdown. It is crucial to handle and store the compound under recommended conditions to maintain its chemical integrity.

Q4: What are the best practices for storing Florasulam-¹³C,d₃?

A4: To ensure the long-term stability of Florasulam-¹³C,d₃, we recommend the following storage conditions:

  • Stock Solutions: Prepare stock solutions in aprotic solvents like acetonitrile or DMSO. Store them at -20°C or lower in tightly sealed containers to minimize evaporation and exposure to moisture.

  • Working Solutions: For daily use, prepare working solutions by diluting the stock solution in a solvent that is compatible with your analytical method. If an aqueous or protic solvent is required, prepare these solutions fresh daily.

  • Light Exposure: Protect both stock and working solutions from direct light to prevent photodegradation.

Troubleshooting Guide

Issue: I suspect isotopic exchange is occurring in my experiments. What should I do?

If you observe a decrease in the internal standard's signal intensity over time, or the appearance of a signal at the m/z of the unlabeled analyte in your internal standard solution, follow this troubleshooting guide.

Step 1: Review Your Experimental Conditions

Carefully examine your sample preparation, storage, and analytical workflow for potential triggers of isotopic exchange. Pay close attention to:

  • Solvent: Are you using protic solvents for long-term storage or at elevated temperatures?

  • pH: Is the pH of your solutions highly acidic or basic?

  • Temperature: Are your samples exposed to high temperatures for extended periods?

Step 2: Perform a Stability Study

To confirm if isotopic exchange is happening, conduct a stability study. A detailed protocol is provided in the "Experimental Protocols" section below. This study will help you assess the stability of Florasulam-¹³C,d₃ under your specific experimental conditions.

Step 3: Implement Corrective Actions

Based on the results of your stability study, you may need to modify your protocol. Consider the following actions:

  • Optimize Solvents: If possible, switch to aprotic solvents for sample storage and preparation.

  • Adjust pH: Neutralize the pH of your samples if the experimental conditions allow.

  • Control Temperature: Minimize the time your samples are exposed to room temperature or higher. Use cooled autosamplers for LC-MS analysis.

  • Fresh Preparations: Prepare working solutions of Florasulam-¹³C,d₃ more frequently to reduce the time it is exposed to potentially destabilizing conditions.

Data Presentation

The following table summarizes the expected stability of Florasulam-¹³C,d₃ under various conditions, based on general chemical principles and the known stability of Florasulam.

ConditionParameterExpected Stability of d₃ LabelRecommendation
Storage SolventHigh in Aprotic (Acetonitrile, DMSO)Store stock solutions in aprotic solvents.
Moderate in Protic (Methanol, Water)Prepare aqueous working solutions fresh daily.
TemperatureHigh at ≤ -20°CLong-term storage at -20°C or below.
Decreases with increasing temperatureMinimize exposure to ambient or higher temperatures.
pH (Aqueous)High at pH 5-7Maintain a neutral pH for aqueous solutions.
Lower at pH < 2 or > 12Avoid extreme pH conditions.
LC-MS Analysis Mobile PhaseGenerally HighStandard reversed-phase mobile phases are acceptable.
Potentially lower with extreme pH additivesIf extreme pH is necessary, minimize analysis time.
Ion Source Temp.High at typical temperaturesStandard ESI/APCI temperatures are not a concern.

Experimental Protocols

Protocol for Isotopic Stability Assessment of Florasulam-¹³C,d₃

Objective: To evaluate the isotopic stability of the d₃ label on Florasulam-¹³C,d₃ under specific experimental conditions.

Materials:

  • Florasulam-¹³C,d₃ stock solution (in acetonitrile)

  • Unlabeled Florasulam standard

  • Solvents to be tested (e.g., mobile phase, sample diluent)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Prepare a solution of Florasulam-¹³C,d₃ in the solvent you wish to test at a concentration suitable for LC-MS/MS analysis.

    • Prepare a corresponding solution of unlabeled Florasulam at a similar concentration.

    • Divide the Florasulam-¹³C,d₃ solution into several aliquots.

  • Time-Point Analysis:

    • Analyze one aliquot immediately (T=0) to establish a baseline.

    • Store the remaining aliquots under the conditions you are testing (e.g., room temperature, 4°C, in the autosampler).

    • Analyze the aliquots at regular intervals (e.g., 1, 4, 8, 24 hours).

  • LC-MS/MS Analysis:

    • Monitor the MRM (Multiple Reaction Monitoring) transitions for both Florasulam-¹³C,d₃ and unlabeled Florasulam.

    • In the chromatograms for the Florasulam-¹³C,d₃ samples, quantify the peak area of the internal standard and also look for any peak appearing at the retention time and MRM transition of the unlabeled analyte.

  • Data Analysis:

    • Plot the peak area of Florasulam-¹³C,d₃ over time. A significant decrease may indicate degradation or exchange.

    • Calculate the percentage of the unlabeled analyte present in the labeled standard at each time point. An increase over time is indicative of isotopic exchange.

Mandatory Visualization

TroubleshootingWorkflow start Suspicion of Isotopic Exchange (e.g., decreasing IS signal) review Step 1: Review Experimental Conditions - Solvent (Protic vs. Aprotic) - pH (Acidic/Basic) - Temperature (High/Low) start->review stability_study Step 2: Perform Stability Study (see protocol) review->stability_study analyze_results Analyze Stability Study Results stability_study->analyze_results exchange_confirmed Isotopic Exchange Confirmed? analyze_results->exchange_confirmed corrective_actions Step 3: Implement Corrective Actions - Optimize Solvent - Adjust pH - Control Temperature - Prepare Fresh Solutions exchange_confirmed->corrective_actions Yes no_exchange No Exchange Detected. Investigate Other Causes: - Instrument Instability - Sample Degradation - Matrix Effects exchange_confirmed->no_exchange No revalidate Re-validate Analytical Method corrective_actions->revalidate end Problem Resolved revalidate->end no_exchange->end

Caption: Troubleshooting workflow for suspected isotopic exchange.

ExperimentalWorkflow start Start: Quantitative Analysis prep_stock Prepare Stock Solution of Florasulam-¹³C,d₃ (in aprotic solvent) start->prep_stock prep_working Prepare Fresh Working Solution (in appropriate diluent) prep_stock->prep_working sample_prep Sample Preparation: - Aliquot Sample - Spike with IS Working Solution - Extraction/Cleanup prep_working->sample_prep lcms_analysis LC-MS/MS Analysis - Monitor transitions for analyte and IS sample_prep->lcms_analysis quantification Data Processing & Quantification - Calculate Analyte/IS Peak Area Ratio - Determine Concentration lcms_analysis->quantification end End: Report Results quantification->end

Caption: General workflow for using Florasulam-¹³C,d₃ as an internal standard.

Signal-to-noise ratio enhancement for low-level florasulam detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for low-level florasulam detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the signal-to-noise ratio (S/N) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for low-level florasulam detection?

A1: The most prevalent and sensitive methods for detecting trace levels of florasulam are hyphenated chromatography techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high selectivity and sensitivity, simplifying analytical processes and saving time.[1] Gas chromatography-tandem mass spectrometry (GC-MS/MS) is also employed.[1][2] Other reported methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Surface-Enhanced Raman Scattering (SERS), and electrochemical sensors, though these are less common for routine residue analysis.[3][4]

Q2: What is the "matrix effect" and how does it impact florasulam detection?

A2: The matrix effect is the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix. In florasulam analysis using LC-MS/MS, this can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification. For florasulam, significant ion suppression ranging from -28% to -76% has been observed in various cereal matrices, which can severely compromise the signal-to-noise ratio and the limit of detection.

Q3: What is QuEChERS and why is it commonly used for florasulam sample preparation?

A3: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a sample preparation technique that streamlines the extraction and cleanup of pesticide residues from complex matrices like soil and crops. The method involves an initial extraction with a solvent (typically acetonitrile) followed by a cleanup step called dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. Its simplicity and effectiveness in reducing matrix effects make it a standard procedure for florasulam analysis.

Q4: How can I improve the signal-to-noise ratio (S/N) for my florasulam measurements?

A4: Enhancing the S/N ratio involves either increasing the signal, decreasing the noise, or both.

  • Increase Signal: Optimize instrument parameters (e.g., MS/MS transitions, collision energy), improve chromatographic peak shape by using smaller particle columns or optimizing the mobile phase gradient, and ensure efficient sample extraction and minimal analyte loss during preparation.

  • Decrease Noise: Reduce chemical noise by using high-purity solvents and gases, cleaning the instrument's ion source, and checking for system leaks. Electronic noise can be reduced by adjusting the detector's time constant (filtering). Proper sample cleanup to remove matrix interferences is also critical for reducing baseline noise.

Troubleshooting Guide

This guide addresses specific issues encountered during low-level florasulam detection.

Problem 1: Weak or No Signal

Q: My florasulam peak is very weak or completely absent. What should I check?

A: A weak or absent signal can stem from issues in sample preparation, the chromatography system, or the mass spectrometer.

  • Sample Preparation:

    • Verify Standard Preparation: Double-check all calculations and ensure the correct concentration of your standard was prepared and added.

    • Check Extraction Efficiency: Ensure the pH of the extraction solvent is appropriate for florasulam. Review the QuEChERS procedure to prevent analyte loss during partitioning or cleanup steps.

  • LC System:

    • Leaks: Check for leaks in the pump, injector, and column fittings.

    • Injection Issues: Ensure the correct injection volume is being used and that the syringe is not clogged.

  • MS System:

    • Ion Source: A dirty ion source is a common cause of signal loss. Schedule regular cleaning.

    • MS Parameters: Verify that the correct Multiple Reaction Monitoring (MRM) transitions and collision energies are being used for florasulam. Ensure the detector is functioning correctly.

Problem 2: High Baseline Noise

Q: My chromatogram has a very high or noisy baseline, making it difficult to integrate the florasulam peak. What can I do?

A: A noisy baseline can originate from the LC system, the MS detector, or contaminated reagents.

  • Contamination:

    • Solvents/Gases: Use high-purity (LC-MS grade) solvents and gases. Contaminated mobile phases or carrier gas can introduce significant noise.

    • System Contamination: Contaminants can build up in the injector, column, or ion source. Flush the system thoroughly and bake out the GC column if applicable.

  • LC Pump:

    • Pulsations: Poorly mixed mobile phases or failing pump seals/check valves can cause pressure fluctuations that manifest as baseline noise. Degas solvents properly and perform routine pump maintenance.

  • MS Detector:

    • Detector Settings: Optimizing detector settings, such as the gain, can improve the S/N ratio.

    • Electronic Filtering: Increasing the detector's time constant can smooth the baseline, but be aware that excessive filtering can also reduce the peak height of sharp peaks.

Problem 3: Poor Reproducibility and Inaccurate Quantification

Q: My results are not reproducible, and the calculated concentrations are inaccurate. What is the likely cause?

A: Poor reproducibility is often linked to inconsistent sample preparation and uncompensated matrix effects.

  • Matrix Effects:

    • Use Matrix-Matched Standards: This is the most effective way to compensate for signal suppression or enhancement. Prepare your calibration standards in a blank matrix extract that is identical to your samples. This corrects for variations introduced by the matrix.

    • Internal Standards: While not a replacement for matrix-matching, a suitable internal standard can help correct for variations during sample injection and ionization.

  • Sample Preparation Inconsistency:

    • Precise Measurements: Ensure accurate and consistent volumes and weights are used throughout the QuEChERS procedure.

    • Homogenization: Ensure the sample is completely homogenized before taking a subsample for extraction.

  • Instrument Stability:

    • Equilibration: Allow the LC column and MS detector to fully equilibrate before starting a sample sequence to prevent drift in retention time and signal intensity.

Data Presentation

The following tables summarize typical performance metrics for florasulam detection using LC-MS/MS combined with QuEChERS sample preparation.

Table 1: Method Performance Parameters for Florasulam Detection

Parameter Wheat Grain Wheat Straw Soil Other Cereals (Oat, Millet, Rice) Reference(s)
LOQ (mg/kg) 0.005 - 0.01 0.01 0.01 0.01
Average Recovery (%) 70 - 120 76 - 113 72.8 - 99.2 76 - 113
RSD (%) ≤ 20 2 - 15 < 10.1 2 - 15

| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | |

Table 2: Observed Matrix Effects in Florasulam Analysis by LC-MS/MS

Matrix Effect Type Magnitude (%) Reference(s)
Wheat Grain Ion Suppression -28 to -76
Wheat Straw Ion Suppression -28 to -76
Oat Ion Suppression -28 to -76
Millet Ion Suppression -28 to -76
Rice Ion Suppression -28 to -76
Corn (Not specified) (Not specified)

| Soil | Matrix Suppression | 15 - 18 | |

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Cereal Grains

This protocol is a generalized procedure based on methods cited in the literature.

  • Homogenization: Grind a representative sample of cereal grain (e.g., wheat) into a fine powder.

  • Extraction: a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 1 minute.

  • Salting Out (Liquid-Liquid Partitioning): a. Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). b. Shake vigorously for 1 minute. c. Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: a. Transfer an aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. Note: For matrices with pigments or fats, additional sorbents like graphitized carbon black (GCB) or C18 may be required. b. Vortex for 30 seconds. c. Centrifuge at high speed for 5 minutes.

  • Final Extract: a. Collect the supernatant. b. Filter through a 0.22 µm syringe filter into an autosampler vial. c. The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

This protocol outlines typical parameters for florasulam quantification.

  • LC System: High-Performance Liquid Chromatography system (e.g., Agilent 1290 Infinity II).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid and/or ammonium formate.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and/or ammonium formate.

  • Gradient: A suitable gradient program to separate florasulam from matrix interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for florasulam.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

Visualizations

Troubleshooting_Workflow start_node Low S/N Ratio Observed d1 Is signal intensity low? start_node->d1 decision_node decision_node process_node process_node end_node S/N Ratio Improved p1 Check MS/MS Tuning Clean Ion Source Verify Standard Prep d1->p1 Yes d2 Is baseline noisy? d1->d2 No p1->d2 p2 Use High-Purity Solvents Check for Leaks Optimize Pump Performance d2->p2 Yes d3 Are results inaccurate? d2->d3 No p2->d3 d3->end_node No p3 Implement Matrix-Matched Calibration Optimize QuEChERS Cleanup d3->p3 Yes p3->end_node

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenize 1. Sample Homogenization Extract 2. Acetonitrile Extraction Homogenize->Extract Partition 3. Salting Out (MgSO4, NaCl) Extract->Partition Cleanup 4. Dispersive SPE Cleanup (PSA) Partition->Cleanup LC_Separation 5. LC Separation (C18 Column) Cleanup->LC_Separation ESI 6. Electrospray Ionization (ESI+) LC_Separation->ESI MSMS 7. MS/MS Detection (MRM) ESI->MSMS Data_Processing 8. Data Processing & Quantification (Matrix-Matched Calibration) MSMS->Data_Processing

Caption: Experimental workflow for florasulam analysis via LC-MS/MS.

Matrix_Effects cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement IonSource ESI Droplet Evaporation Suppression_Mech Matrix components compete for droplet surface or charge, reducing florasulam ionization. IonSource->Suppression_Mech Interference Enhancement_Mech Matrix components improve droplet desolvation efficiency, increasing florasulam ionization. IonSource->Enhancement_Mech Facilitation Analyte Florasulam Ions Analyte->IonSource Matrix Matrix Components Matrix->IonSource Detector Mass Spectrometer Detector Signal_Low Reduced Signal Suppression_Mech->Signal_Low Signal_Low->Detector Signal_High Enhanced Signal Enhancement_Mech->Signal_High Signal_High->Detector

Caption: Mechanism of matrix effects in ESI-MS.

References

Technical Support Center: Purity Assessment of Florasulam-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Florasulam-13C,d3 internal standard. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a structured question-and-answer format to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity attributes of the this compound internal standard?

A1: The primary purity attributes for a stable isotope-labeled internal standard (SIL-IS) like this compound are chemical purity, isotopic purity, and accurate concentration.

  • Chemical Purity: Refers to the percentage of the material that is the desired labeled compound, excluding any unlabeled analogue, isomers, or other related substances. A high chemical purity (typically ≥98%) is essential to prevent interference from impurities in your analysis.

  • Isotopic Purity: This indicates the percentage of the labeled compound that contains the desired stable isotopes at the specified positions. It is crucial for minimizing "crosstalk" from the internal standard to the analyte signal in mass spectrometry.

  • Accurate Concentration: The precise concentration of the internal standard solution is vital for accurate quantification of the target analyte.

Q2: Which analytical techniques are recommended for the comprehensive purity assessment of this compound?

A2: A combination of analytical techniques is recommended for a full purity assessment:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for determining isotopic purity and identifying the presence of unlabeled Florasulam or other impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful tool for accurately determining the concentration of the internal standard and can also be used to assess chemical purity.[1]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): Can be used as an orthogonal method to assess chemical purity by detecting UV-active impurities.

Q3: What are the potential impurities I should be aware of in a this compound internal standard?

A3: Potential impurities can originate from the synthesis of Florasulam or the labeling process. These may include:

  • Unlabeled Florasulam: The most critical impurity, as it will directly interfere with the quantification of the native analyte.

  • Isomers of Florasulam: Structural isomers that may have been formed during synthesis.

  • Synthesis Intermediates and By-products: For example, 2,6-difluoroaniline is a key starting material in Florasulam synthesis and could be a potential impurity.[2][3]

  • Degradation Products: Such as 5-hydroxy-florasulam, which is a known metabolite and potential degradant.[4][5]

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound internal standard.

cluster_0 Purity Assessment Workflow for this compound cluster_1 LC-MS/MS Analysis cluster_2 qNMR Analysis A Receive this compound Internal Standard B Visual Inspection & Documentation A->B C Chemical Purity Assessment B->C D Isotopic Purity Assessment B->D E Concentration Determination B->E G Method Development C->G Primary Method D->G J Sample Preparation E->J Primary Method F Certificate of Analysis (CoA) Generation H Analysis of Labeled Standard G->H I Data Processing & Interpretation H->I I->F K NMR Data Acquisition J->K L Purity & Concentration Calculation K->L L->F

Caption: Workflow for the purity assessment of this compound.

Experimental Protocols

Protocol 1: Isotopic and Chemical Purity by LC-MS/MS

This protocol outlines a general method for assessing the isotopic and chemical purity of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
  • Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See table below

3. MRM Transitions for Florasulam and its Labeled Analog:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Florasulam (unlabeled)360.0109.125
This compound364.0110.125

Note: The exact m/z values for this compound should be confirmed based on the labeling pattern. The values provided are illustrative for a hypothetical labeling of one 13C and three deuterium atoms on a fragment that does not include the pyrimidine ring.

4. Data Analysis:

  • Integrate the peak areas for both the labeled internal standard and any detected unlabeled Florasulam.
  • Calculate the isotopic purity by expressing the peak area of the unlabeled analyte as a percentage of the labeled analyte's peak area.
  • Assess chemical purity by monitoring for other impurity peaks in the chromatogram.

Protocol 2: Concentration Determination by qNMR

This protocol provides a general procedure for determining the concentration of this compound using qNMR.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound internal standard into an NMR tube.
  • Accurately weigh a known amount of a certified internal calibrant (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The calibrant should have a known purity and signals that do not overlap with the analyte.
  • Dissolve both compounds in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Acetonitrile-d3).

2. NMR Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Pulse Program Standard quantitative 1H experiment with a 90° pulse
Relaxation Delay (D1) At least 5 times the longest T1 of the signals of interest (typically 30-60 s)
Number of Scans 16 or higher for good signal-to-noise

3. Data Processing and Calculation:

  • Process the FID with appropriate phasing and baseline correction.
  • Integrate a well-resolved, non-exchangeable proton signal for both this compound and the internal calibrant.
  • Calculate the purity or concentration using the following formula:

Troubleshooting Guide

Issue 1: Low Signal Intensity or No Peak Detected for this compound in LC-MS/MS

cluster_0 Troubleshooting Low/No Signal in LC-MS/MS A Low or No Signal for this compound B Check MS Tuning and Calibration A->B C Passed? B->C D Retune and Calibrate Mass Spectrometer C->D No E Check LC System (Pressure, Solvent Levels) C->E Yes D->B F Issues Found? E->F G Resolve LC Issues (e.g., Purge Pump, Refill Solvents) F->G Yes H Prepare Fresh Standard and Re-inject F->H No G->E I Signal Restored? H->I J Investigate Sample Degradation or Matrix Effects I->J No K Problem Solved I->K Yes

Caption: Decision tree for troubleshooting low or no signal in LC-MS/MS.

Possible Causes and Solutions:

  • Incorrect MS parameters:

    • Solution: Ensure the correct precursor and product ions are being monitored for this compound. Verify that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate.

  • Sample Preparation Error:

    • Solution: Prepare a fresh dilution of the internal standard from the stock solution. Verify all calculations and dilutions.

  • LC System Issues:

    • Solution: Check for leaks, ensure solvent lines are properly primed, and verify the injection system is functioning correctly.

  • Contamination:

    • Solution: Clean the ion source. Run a blank injection to check for system contamination.

Issue 2: High Percentage of Unlabeled Florasulam Detected

  • Possible Cause: The isotopic purity of the internal standard is below specification.

    • Solution: Contact the supplier of the internal standard and request a certificate of analysis. If the isotopic purity is confirmed to be low, a new batch of the standard may be required. It may be possible to correct for the unlabeled portion if it is accurately quantified, but this is not ideal.

Issue 3: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS

  • Possible Causes:

    • Column Overload: The concentration of the injected standard is too high.

    • Column Degradation: The column performance has deteriorated.

    • Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal.

  • Solutions:

    • Dilute the sample: Inject a more dilute solution of the internal standard.

    • Replace the column: If the column has been used extensively, replace it with a new one.

    • Optimize mobile phase: Adjust the pH of the aqueous mobile phase or try a different organic modifier.

Issue 4: Inaccurate Results in qNMR Analysis

  • Possible Causes:

    • Inaccurate Weighing: Errors in weighing the analyte or the internal calibrant.

    • Incomplete Dissolution: The analyte or calibrant is not fully dissolved in the NMR solvent.

    • Incorrect NMR Parameters: Insufficient relaxation delay (D1) leading to signal saturation.

    • Peak Overlap: Signals from the analyte, calibrant, or impurities are overlapping.

  • Solutions:

    • Use a high-precision balance: Ensure accurate weighing and record the exact masses.

    • Ensure complete dissolution: Use a solvent in which both the analyte and calibrant are highly soluble. Vortex and visually inspect for any undissolved material.

    • Optimize D1: Set the relaxation delay to at least 5 times the T1 of the slowest relaxing proton.

    • Choose a different calibrant or solvent: If peak overlap is an issue, select a different internal calibrant or a deuterated solvent that provides better signal separation.

References

Validation & Comparative

A Comparative Guide to Florasulam Analysis: Method Validation Utilizing Florasulam-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of florasulam, a widely used herbicide. Particular focus is given to the validation of methods employing the stable isotope-labeled internal standard, Florasulam-13C,d3, to ensure the highest accuracy and reliability. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is compared with alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison: Enhancing Accuracy with Isotopic Dilution

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical and physical properties of the analyte, florasulam, allowing for correction of matrix effects and variations in sample preparation and instrument response. While specific validation studies explicitly detailing the use of this compound are not extensively published, the principles of isotopic dilution are well-established and its application is highly recommended for robust method development.

Below is a comparative summary of validation parameters for common analytical techniques used for florasulam determination.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the performance of different analytical methods for florasulam quantification based on published literature.

Table 1: LC-MS/MS Method Validation Data for Florasulam Analysis

ParameterMatrixLinearity (R²)Recovery (%)Precision (RSD%)LOQ (mg/kg)Citation
LinearityWheat Grain>0.99---[1]
RecoveryWheat Grain & Straw-76-1132-150.005 (grain), 0.01 (straw)[2]
RecoveryWheat-70-120≤ 20Not Specified[3]

Table 2: Alternative Method Validation Data for Florasulam Analysis

MethodMatrixLinearity (R²)Recovery (%)Precision (RSD%)LOQ (mg/kg)Citation
GC-MS/MSWheat0.9970-120≤ 20Not Specified[1][3]
HPLC-UVNot Specified>0.99999.60.206Not Specified

Experimental Protocols

A detailed experimental protocol for the analysis of florasulam in a solid matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis is outlined below.

1. Sample Preparation (QuEChERS)

  • Homogenization: A representative 10-15 g sample is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously. This is followed by the addition of QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Centrifugation: The tube is centrifuged to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Final Extract: The mixture is centrifuged, and the supernatant is collected for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: An aliquot of the final extract is injected into an HPLC system equipped with a C18 column for chromatographic separation. A gradient elution with a mobile phase consisting of water and acetonitrile with additives like formic acid is typically used.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Florasulam and its internal standard (this compound) are detected using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizations: Workflows and Pathways

To further elucidate the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract LC_Separation LC Separation FinalExtract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for florasulam analysis.

mode_of_action Florasulam Florasulam ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Florasulam->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for CellDivision Cell Division & Growth ProteinSynthesis->CellDivision Required for PlantDeath Plant Death CellDivision->PlantDeath Inhibition leads to

Caption: Mode of action of florasulam.

References

A Head-to-Head Comparison: Florasulam-13C,d3 Versus Alternative Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the herbicide florasulam, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Florasulam-13C,d3, a stable isotope-labeled internal standard (SIL-IS), with other common alternatives, supported by established analytical principles and experimental data from scientific literature.

The use of an internal standard is a cornerstone of robust analytical methodology, particularly in complex matrices where variations in sample preparation and instrument response can introduce significant error. An ideal internal standard mimics the behavior of the analyte throughout the analytical process, from extraction to detection, thereby compensating for potential inconsistencies. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative analysis using mass spectrometry due to their near-identical physicochemical properties to the target analyte.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an internal standard directly impacts the accuracy, precision, and reliability of analytical data. This table summarizes the key performance characteristics of this compound compared to a common alternative, a structural analog internal standard.

Performance MetricThis compound (Stable Isotope-Labeled IS)Structural Analog ISRationale & Supporting Data
Compensation for Matrix Effects ExcellentModerate to PoorThis compound co-elutes with florasulam and experiences virtually identical ionization suppression or enhancement in the mass spectrometer source, leading to effective compensation.[1][2][3] Structural analogs have different chemical structures and may elute at different retention times, leading to dissimilar matrix effects and potentially inaccurate quantification.[4][5]
Correction for Extraction Recovery ExcellentGood to ModerateDue to its almost identical chemical and physical properties, this compound exhibits extraction efficiency that is highly similar to the native florasulam across various matrices. While a well-chosen structural analog can have similar extraction behavior, differences in polarity and other properties can lead to variations in recovery, introducing analytical bias.
Chromatographic Behavior Near-identicalDifferentThis compound has a retention time that is very close to, or the same as, florasulam, which is crucial for effective matrix effect compensation. A structural analog will have a different retention time, which can be advantageous for chromatographic resolution but less ideal for correcting matrix effects that can be time-dependent.
Availability and Cost Lower availability and higher costHigher availability and lower costThe synthesis of stable isotope-labeled standards is a more complex and costly process compared to sourcing a structurally similar compound.
Method Robustness and Reliability HighModerateThe use of a SIL-IS like this compound generally leads to more rugged and reproducible methods, as it effectively corrects for multiple sources of variability. Methods relying on structural analogs may require more extensive validation and are more susceptible to variations in sample matrix.

Experimental Protocol: Quantification of Florasulam in Wheat Samples using LC-MS/MS with an Internal Standard

This section details a representative experimental protocol for the analysis of florasulam in a complex matrix such as wheat, employing an internal standard for accurate quantification. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: A representative 10-15 g sample of wheat is homogenized.

  • Extraction:

    • Place a 5 g subsample of the homogenized wheat into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add the internal standard solution (e.g., this compound) at a known concentration.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation.

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • The extract is typically acidified (e.g., with formic acid) and may be diluted before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both typically containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both florasulam and the internal standard are monitored.

    • Quantification: The ratio of the peak area of florasulam to the peak area of the internal standard (this compound) is used to construct a calibration curve and to quantify the analyte in the unknown samples. This ratioing corrects for variations in instrument response and sample preparation.

Visualizing the Workflow

To illustrate the logical flow of the analytical process described, the following diagram was generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis homogenization Sample Homogenization is_addition Internal Standard (this compound) Addition homogenization->is_addition extraction Extraction with Acetonitrile & Salts centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE Cleanup centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 final_extract Final Extract Preparation centrifugation2->final_extract lc_separation LC Separation final_extract->lc_separation is_addition->extraction msms_detection MS/MS Detection (MRM) lc_separation->msms_detection data_processing Data Processing (Peak Area Ratioing) msms_detection->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for florasulam analysis.

Conclusion

While structural analogs and other alternatives can be employed as internal standards in quantitative analysis, the use of a stable isotope-labeled internal standard such as this compound offers unparalleled advantages in accuracy and reliability. Its ability to effectively compensate for matrix effects and variations in extraction recovery makes it the superior choice for complex sample matrices and for methods requiring the highest level of confidence. For researchers and professionals in drug development and food safety, the investment in a SIL-IS like this compound is justified by the generation of more robust and defensible analytical data.

References

A Comparative Guide to Inter-Laboratory Florasulam Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of analytical methods for the quantification of florasulam, a selective, post-emergence herbicide used for the control of broadleaf weeds. Accurate and reproducible quantification of florasulam is crucial for environmental monitoring, food safety, and regulatory compliance. This document outlines the performance of various analytical techniques, supported by experimental data from several validation studies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Quantitative Data Summary

The performance of different analytical methods for florasulam quantification is summarized below. The data is compiled from single-laboratory validation studies and presented here for comparative purposes.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Florasulam Quantification

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 60 - 90 µg/L (in water)[1]Not explicitly stated, but LOQs are lower
Limit of Quantitation (LOQ) Down to 9.38 µg/kg (in soil)[1]0.05 µg/L (in water)[2], 0.005 - 0.01 mg/kg (in cereals and soil)[3][4]
Recovery 35 - 110% (in water), 77 - 92% (in soil)76 - 113% (in cereals), 72.8 - 99.2% (in wheat and soil)
Relative Standard Deviation (RSD) Not explicitly stated2 - 15% (in cereals), < 10.1% (in wheat and soil)
Common Matrices Water, SoilWater, Cereals (wheat, oat, millet, corn, rice), Soil
Sample Preparation Solid-Phase Extraction (SPE)QuEChERS, Direct Injection

Table 2: Performance of LC-MS/MS in Different Matrices

MatrixLOQAverage Recovery (%)RSD (%)Reference
Drinking Water0.05 µg/LNot specifiedNot specified
Wheat Grain0.005 mg/kg76 - 1132 - 15
Wheat Straw0.01 mg/kg76 - 1132 - 15
Oat, Millet, Corn, Rice0.01 mg/kg76 - 1132 - 15
Wheat Plant0.01 mg/kg72.8 - 99.2< 10.1
Soil0.005 mg/kg72.8 - 99.2< 10.1

Experimental Protocols

Detailed methodologies for the key analytical techniques are described below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the simultaneous analysis of florasulam and other triazolopyrimidine sulfoanilide herbicides in water and soil samples.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector and a C18 monolithic column.

  • Mobile Phase: A gradient of acetonitrile, water, and formic acid.

  • Detection: UV detection at 260 nm.

  • Sample Preparation (Water): Preconcentration using Solid-Phase Extraction (SPE) with C18 cartridges.

  • Sample Preparation (Soil): Extraction followed by SPE cleanup.

  • Quantification: External standard calibration.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the determination of florasulam residues in a variety of matrices, including water, cereals, and soil.

  • Instrumentation: Liquid chromatograph coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column.

  • Mobile Phase: Typically a gradient of acetonitrile and water with additives like formic acid.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for florasulam.

  • Sample Preparation:

    • Water: Direct injection after filtration or simple dilution.

    • Cereals and Soil (QuEChERS method): The sample is first extracted with acetonitrile. This is followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18.

  • Quantification: External standard method using matrix-matched calibration curves to compensate for matrix effects.

Visualizations

Diagram 1: Generalized Workflow for an Inter-Laboratory Comparison Study

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Define Objectives & Scope B Select Analytical Methods A->B C Prepare Homogeneous Samples B->C D Distribute Samples to Labs C->D E Labs Perform Analysis D->E F Submit Results E->F G Statistical Analysis of Data (e.g., z-scores, reproducibility) F->G H Method Performance Comparison G->H I Final Report Generation H->I G cluster_0 Sample Preparation cluster_1 Analytical Techniques A Sample Collection (Water, Soil, Cereals) B Direct Injection / Dilution (for Water) A->B C Solid-Phase Extraction (SPE) A->C D QuEChERS A->D F LC-MS/MS B->F E HPLC-UV C->E C->F D->F G Data Analysis & Quantification E->G F->G

References

Isotope Dilution Analysis: The Gold Standard for Accurate Florasulam Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on achieving higher accuracy and precision in florasulam analysis.

The accurate quantification of the herbicide florasulam is critical in environmental monitoring, food safety assessment, and agricultural research. While several analytical methods are routinely employed, they often face challenges from complex sample matrices, leading to inaccuracies. This guide provides a comprehensive comparison of the widely used analytical approaches with the highly precise isotope dilution mass spectrometry (IDMS) technique, supported by experimental data and detailed protocols.

The Challenge of Matrix Effects in Florasulam Analysis

Standard analytical methods for florasulam, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) using external standard calibration, are well-established. However, the accuracy of these methods can be significantly compromised by "matrix effects."[1][2][3] These effects arise from co-extracted components in the sample that can either suppress or enhance the instrument's response to the target analyte, leading to underestimation or overestimation of its concentration.[4][5] For instance, in the analysis of florasulam in wheat and other cereals, significant ion suppression ranging from -28% to -76% has been observed, which can introduce substantial quantitative error.

Isotope Dilution: A Superior Approach for Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that overcomes the limitations of conventional methods by employing a stable isotope-labeled (SIL) version of the analyte as an internal standard. This SIL internal standard, for example, ¹³C- or ¹⁵N-labeled florasulam, is chemically identical to the native florasulam and experiences the same matrix effects and procedural losses during sample preparation and analysis. By measuring the ratio of the native analyte to its labeled counterpart, the method effectively cancels out these sources of error, resulting in significantly improved accuracy and precision.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for florasulam, highlighting the superior accuracy and precision of the isotope dilution approach.

Analytical MethodCalibration StrategySample MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Key Limitations
HPLC-UVExternal StandardNot Specified99.60.206Lower sensitivity and selectivity compared to MS methods.
LC-MS/MSExternal/Matrix-MatchedWheat, Soil72.8 - 99.2< 10.1Susceptible to significant matrix effects (ion suppression).
GC-MS/MSMatrix-MatchedWheat70 - 120≤ 20Requires derivatization for volatile compounds and can have matrix interferences.
LC-MS/MS Isotope Dilution Various Expected: 95 - 105 Expected: < 5 "Gold standard" for accuracy, effectively mitigates matrix effects and procedural losses.

Experimental Protocols

Standard LC-MS/MS Method (External/Matrix-Matched Calibration)

This protocol is a representative example of a common method used for florasulam residue analysis.

  • Sample Preparation (QuEChERS Method) :

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile containing 1% acetic acid.

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • LC-MS/MS Analysis :

    • Chromatographic Column : C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase : A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

    • Mass Spectrometry : Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitoring : Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for florasulam.

  • Quantification :

    • A calibration curve is prepared using florasulam standards in a pure solvent (external calibration) or in a blank matrix extract (matrix-matched calibration). The concentration of florasulam in the sample is determined by comparing its peak area to the calibration curve.

Enhanced LC-MS/MS Method with Isotope Dilution

This protocol illustrates the integration of an isotopically labeled internal standard for improved accuracy.

  • Sample Preparation :

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of isotopically labeled florasulam (e.g., Florasulam-d4) internal standard solution.

    • Follow the same QuEChERS extraction and cleanup procedure as described above.

  • LC-MS/MS Analysis :

    • The LC conditions are the same as the standard method.

    • Mass Spectrometry : The mass spectrometer is set to monitor the MRM transitions for both native florasulam and the isotopically labeled internal standard.

  • Quantification :

    • A calibration curve is prepared by plotting the ratio of the peak area of the native florasulam to the peak area of the internal standard against the concentration of the native florasulam. The concentration in the sample is then calculated from this curve. This ratio-based quantification inherently corrects for any analyte loss during sample preparation and any signal suppression or enhancement during analysis.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for florasulam analysis and the logical relationship of how isotope dilution corrects for analytical errors.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spike with Isotopically Labeled Florasulam Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Quant Quantification by Peak Area Ratio MS->Quant

Fig. 1: Isotope Dilution Workflow

cluster_errors Potential Sources of Error cluster_correction Correction Mechanism cluster_result Outcome Loss Analyte Loss during Sample Preparation IS Isotopically Labeled Internal Standard Loss->IS affects both equally Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->IS affects both equally Ratio Peak Area Ratio (Analyte / IS) IS->Ratio Result Accurate & Precise Quantification Ratio->Result

Fig. 2: Error Correction Principle

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical results, the adoption of an isotope dilution LC-MS/MS method for florasulam analysis is strongly recommended. While standard methods provide valuable screening capabilities, the inherent challenges posed by matrix effects can lead to significant quantitative inaccuracies. The use of a stable isotope-labeled internal standard, as detailed in the isotope dilution workflow, effectively compensates for these variables, delivering demonstrably more accurate and precise data. This enhanced analytical rigor is paramount for robust environmental risk assessment, ensuring food safety, and supporting regulatory compliance.

References

Performance Comparison for Florasulam Detection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and environmental analysis, accurate quantification of herbicides like florasulam is critical. This guide provides a comparative overview of analytical methodologies for the detection of florasulam, with a focus on the linearity and range when using the isotopically labeled internal standard, Florasulam-13C,d3, in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We also present alternative methods, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), to offer a comprehensive assessment of available analytical options.

Quantitative Performance Overview

The following table summarizes the key performance characteristics of the different analytical methods for florasulam detection. The use of an internal standard like this compound in LC-MS/MS is considered the gold standard for achieving the highest accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

ParameterLC-MS/MS with this compoundHPLC-UVGC-MS/MS
**Linearity (R²) **>0.99[1][2][3]>0.9949[4]>0.99[1]
Linear Range 0.005 - 0.2 mg/L90 - 500 µg/L (0.09 - 0.5 mg/L)Not explicitly stated, but validated at spiking levels of 0.01, 0.02, and 0.1 mg/kg
Limit of Quantification (LOQ) 0.005 mg/kg (wheat grain)90 µg/L (water)0.01 mg/kg (wheat)
Recovery 76-113%77-92% (soil)70-120%
Internal Standard This compound (Recommended)External StandardInternal Standard (e.g., PCB-10)

Experimental Workflow for Florasulam Analysis using LC-MS/MS

The following diagram illustrates a typical workflow for the quantitative analysis of florasulam in an environmental or biological sample using LC-MS/MS with an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Wheat) InternalStandard Addition of This compound Sample->InternalStandard Homogenization Extraction Extraction (e.g., QuEChERS) Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup InternalStandard->Extraction LC Liquid Chromatography (Separation) Cleanup->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) MSMS->Calibration Quantification Quantification of Florasulam Calibration->Quantification Report Reporting of Results Quantification->Report

Experimental workflow for florasulam analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

LC-MS/MS with this compound Internal Standard

This method is highly selective and sensitive for the quantification of florasulam in complex matrices.

Sample Preparation (QuEChERS Method)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and acidify with 0.1 mL of acetic acid.

  • Add the internal standard solution (this compound) at a known concentration.

  • Add 10 mL of acetonitrile, and shake vigorously for 1 minute.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl, vortex for 2 minutes, and shake for 15 minutes.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take a 1.5 mL aliquot of the supernatant for cleanup.

  • For cleanup, use a dispersive solid-phase extraction (d-SPE) tube containing 25 mg PSA (primary secondary amine) and 25 mg florisil. For plant matrices, also add 35 mg of graphitized carbon black (GCB).

  • Vortex for 1 minute and centrifuge at 6000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 100 x 3 mm, 2.7 µm).

  • Mobile Phase A: 0.1% acetic acid in water.

  • Mobile Phase B: 0.1% acetic acid in acetonitrile:methanol (1:1, v/v).

  • Gradient: A typical gradient would start at 90:10 (A:B), ramp to 0:100, hold, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Florasulam: m/z 358.2 → 167.0 (quantification), m/z 358.2 → 152.1 (confirmation).

    • This compound: Specific transitions would be determined based on the isotopic labeling pattern.

  • Ion Source Temperature: 450°C.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A cost-effective alternative for the analysis of florasulam, particularly in less complex matrices or at higher concentrations.

Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the filtered water sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute florasulam with a suitable organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

HPLC-UV Conditions

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (pH adjusted to 2.1 with phosphoric acid).

  • Detection: UV at 260 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is suitable for thermally stable and volatile compounds. Derivatization may be required for florasulam to improve its volatility and thermal stability.

Sample Preparation (QuEChERS) The sample preparation is similar to the LC-MS/MS method described above.

GC-MS/MS Conditions

  • GC System: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection: Splitless injection.

  • Oven Temperature Program: A programmed temperature ramp to achieve separation.

  • Carrier Gas: Helium.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Objective Comparison of Methods

  • LC-MS/MS with this compound: This is the most robust and reliable method for the quantification of florasulam, especially at low concentrations in complex matrices. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects, leading to high accuracy and precision. It is the recommended method for regulatory submissions and when the highest data quality is required.

  • HPLC-UV: This method offers a simpler and more cost-effective alternative to LC-MS/MS. However, it is generally less sensitive and selective. It may be suitable for screening purposes or for the analysis of less complex samples where lower sensitivity is acceptable. The lack of an ideal internal standard can lead to lower precision compared to the stable isotope dilution method.

  • GC-MS/MS: While GC-MS/MS is a powerful technique for many pesticides, it may not be the optimal choice for florasulam due to its polarity and thermal lability, which might necessitate a derivatization step. This adds complexity to the sample preparation and can be a source of variability. However, for laboratories primarily equipped for GC-MS/MS, it can be a viable option after proper method development and validation.

References

Limit of detection (LOD) and quantification (LOQ) for florasulam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and environmental science, accurately quantifying chemical compounds like the herbicide florasulam is paramount. The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of LOD and LOQ values for florasulam in various environmental and agricultural matrices, supported by experimental data from recent studies.

Comparison of Florasulam Quantification Limits

The determination of florasulam residues is predominantly achieved through sensitive chromatographic techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice of method and sample matrix significantly influences the achievable LOD and LOQ values.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MSWheat GrainNot explicitly stated0.005 mg/kg[1][2]
LC-MS/MSWheat StrawNot explicitly stated0.01 mg/kg[1][2]
LC-MS/MSOther Cereals (oat, millet, corn, rice)Not explicitly stated0.01 mg/kg[1]
LC-MS/MSSoilNot explicitly stated0.01 mg/kg
GC-MS/MSWheatNot explicitly statedDefined as the lowest spike level meeting performance criteria
ImmunoassayWheat/Barley/Oat (grain)Not explicitly stated0.01 ppm
ImmunoassayWheat/Barley/Oat (forage, hay, straw)Not explicitly stated0.05 ppm
LC-MS/MSWater (Surface, Ground, Drinking)0.015 µg/L0.05 µg/L

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the LOD and LOQ of florasulam.

Method 1: LC-MS/MS for Florasulam in Cereals and Soil

This method is widely applied for the analysis of florasulam residues in agricultural products.

  • Sample Preparation (QuEChERS Method) : A common and effective sample preparation technique known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is frequently utilized. The sample (e.g., wheat grain, straw, or soil) is first homogenized. A subsample is then extracted with acetonitrile. Following extraction, a partitioning step is induced by adding salts like magnesium sulfate and sodium chloride. The resulting acetonitrile layer, containing the florasulam, is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup, using sorbents such as primary secondary amine (PSA) to remove interfering matrix components.

  • LC-MS/MS Analysis : The purified extract is injected into a liquid chromatograph for separation, typically using a C18 column. The eluent from the LC column is then introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of florasulam.

  • LOD and LOQ Determination : The limit of detection is generally determined as the concentration that produces a signal-to-noise ratio of 3. The limit of quantification is determined as the concentration with a signal-to-noise ratio of 10, or it can be defined as the lowest spiked concentration at which the method demonstrates acceptable recovery (typically 70-120%) and precision (relative standard deviation ≤ 20%).

Method 2: LC-MS/MS for Florasulam in Water

This method is tailored for the analysis of florasulam in various water sources.

  • Sample Preparation : Water samples are typically prepared by solid-phase extraction (SPE). The water sample is passed through a cartridge containing a sorbent material that retains the florasulam. After loading the sample, the cartridge is washed to remove interfering substances, and then the florasulam is eluted with a small volume of an organic solvent.

  • LC-MS/MS Analysis : The analytical determination is performed using LC-MS/MS, similar to the method for cereals and soil. For water analysis, two ion transitions are often monitored for both quantification and confirmation of florasulam.

  • LOD and LOQ Determination : The LOD for florasulam in water has been reported as 0.015 µg/L, calculated as 30% of the Lower Limit of Method Validation (LLMV). The LOQ, also referred to as the LLMV, was established at 0.05 µg/L.

Workflow for Florasulam Analysis

The following diagram illustrates a typical workflow for the determination of florasulam in an environmental or agricultural sample using the QuEChERS extraction method followed by LC-MS/MS analysis.

Florasulam_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Wheat, Soil) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Partitioning Salting-out (MgSO4, NaCl) Extraction->Partitioning Cleanup Dispersive SPE (PSA) Partitioning->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Inject Extract MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification LOD_LOQ LOD/LOQ Determination Quantification->LOD_LOQ

Caption: General workflow for florasulam analysis using QuEChERS and LC-MS/MS.

References

A Researcher's Guide to Certified Reference Materials for Florasulam Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide florasulam, the selection of a high-quality certified reference material (CRM) is a critical first step to ensure the accuracy and reliability of analytical data. This guide provides a comparative overview of commercially available florasulam CRMs and details a widely accepted analytical methodology for its quantification in various matrices.

Florasulam is a triazolopyrimidine sulfonanilide herbicide used to control broadleaf weeds in cereal crops.[1] Regulatory bodies in many countries have established maximum residue limits (MRLs) for florasulam in food and environmental samples, necessitating sensitive and accurate analytical methods for its monitoring. The use of well-characterized CRMs is fundamental for method validation, calibration, and quality control in these analyses.

Comparison of Commercially Available Florasulam CRMs

Several reputable suppliers offer florasulam CRMs in various formats, including neat powders and solutions in organic solvents. The choice of a suitable CRM depends on the specific application, such as preparing calibration standards, spiking samples for recovery studies, or as a quality control check. The following table summarizes the key characteristics of florasulam CRMs available from prominent suppliers.

SupplierProduct Name/NumberFormatPurity/ConcentrationMatrix (for solutions)CAS NumberNoteworthy Features
HPC Standards Florasulam (675062)Neat SolidHigh Purity (details on CoA)N/A145701-23-1Tested according to international quality requirements.[1]
Florasulam solution (675130)Solution100 µg/mLAcetonitrile145701-23-1Convenient for preparing working standards.[1]
Sigma-Aldrich (Supelco) Florasulam, PESTANAL® (32586)Neat SolidAnalytical StandardN/A145701-23-1PESTANAL® brand indicates suitability for pesticide residue analysis.[2][3]
LGC Standards FlorasulamNeat SolidHigh Purity (details on CoA)N/A145701-23-1Produced in accordance with ISO 17034.
AccuStandard Florasulam (P-827S-CN)Solution10 µg/mLAcetonitrile145701-23-1Certified Reference Material.
CP Lab Safety Florasulam, Analytical StandardNeat Solidmin 99.8%N/A145701-23-1High purity analytical standard.
GalChimia Florasulam Standard (GA02043)Neat Solid98%N/A145701-23-1Available in 100 mg and 200 mg packing units.
MedChemExpress Florasulam (Standard) (HY-116117A)Neat Solid>98%N/A145701-23-1Intended for research and analytical applications.

Disclaimer: The information in this table is based on publicly available data from supplier websites and may be subject to change. Researchers should always refer to the Certificate of Analysis (CoA) provided with the CRM for the most accurate and complete information.

Recommended Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

A widely adopted and validated method for the determination of florasulam residues in various matrices, such as cereals, soil, and water, is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity, selectivity, and throughput.

Experimental Protocol

1. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 10 g of a homogenized sample (e.g., ground wheat grain) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The resulting supernatant is the final extract.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Typical):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (florasulam can be detected in both, but negative mode is often preferred).

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for florasulam for quantification and confirmation. For example, in negative ion mode, a common transition is m/z 358.0 → 196.0.

3. Calibration and Quantification

  • Prepare a series of calibration standards by diluting the florasulam CRM solution with a suitable solvent (e.g., acetonitrile).

  • To compensate for matrix effects, it is highly recommended to prepare matrix-matched calibration standards by spiking blank matrix extract with the CRM at different concentration levels.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify florasulam in the sample extracts by comparing their peak areas to the calibration curve.

Method Validation

The described analytical method should be validated according to international guidelines to ensure its performance. Key validation parameters include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy (Recovery): The recovery of florasulam from spiked blank samples should typically be within the range of 70-120%.

  • Precision (Repeatability and Reproducibility): The relative standard deviation (RSD) for replicate analyses should be ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration of florasulam that can be reliably quantified with acceptable accuracy and precision. For florasulam in cereals, LOQs of 0.005 to 0.01 mg/kg have been reported.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in florasulam analysis, from sample preparation to data acquisition, and a logical approach to selecting a suitable CRM.

Florasulam_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Homogenization Sample Homogenization Extraction Extraction with Acetonitrile & Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Confirmation Confirmation by Ion Ratio Data_Acquisition->Confirmation Final_Result Final Result (mg/kg) Quantification->Final_Result Confirmation->Final_Result CRM_Selection_Logic cluster_criteria Key Selection Criteria cluster_application Intended Application Start Define Analytical Need Purity Purity & Uncertainty Start->Purity Format Format (Neat vs. Solution) Start->Format Concentration Concentration & Solvent Start->Concentration Certification Certification (e.g., ISO 17034) Start->Certification Calibration Stock/Working Standards Start->Calibration QC Quality Control Sample Start->QC Validation Method Validation (Spiking) Start->Validation Decision Select Optimal CRM Purity->Decision Format->Decision Concentration->Decision Certification->Decision Calibration->Format QC->Concentration Validation->Purity

References

The 'Gold Standard' vs. The Practical Alternative: A Comparative Guide to Internal Standards for Florasulam Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Florasulam, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Florasulam-13C,d3, and a structural analog, Pyroxsulam, to inform the selection process for robust and accurate analytical methodologies.

The ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for variations during sample preparation and analysis. Stable isotope-labeled standards, such as this compound, are widely regarded as the 'gold standard' in quantitative mass spectrometry due to their near-identical chemical structure and behavior to the parent compound.[1][2] This similarity allows for superior correction of matrix effects, leading to enhanced accuracy and precision.[1] However, the practical constraints of cost and commercial availability often necessitate the consideration of structural analogs as a viable alternative.[3]

Performance Data: A Comparative Analysis

The selection of an internal standard significantly impacts the accuracy, precision, and reliability of an analytical method. The following table summarizes the expected performance characteristics of this compound versus a structural analog, Pyroxsulam, based on typical validation data for pesticide analysis using LC-MS/MS.

Performance ParameterThis compound (Isotopically Labeled)Pyroxsulam (Structural Analog)Justification
Accuracy (% Recovery) 95 - 105%85 - 115%The near-identical chemical and physical properties of the SIL allow it to more accurately track the analyte through extraction and ionization, correcting for losses and matrix effects more effectively.
Precision (% RSD) < 5%< 15%Co-elution and identical ionization behavior of the SIL result in more consistent analyte-to-internal standard ratios, leading to lower variability.
Matrix Effect Compensation HighModerate to LowThe SIL experiences the same ion suppression or enhancement as the analyte, providing a more reliable correction. Structural analogs may have different ionization efficiencies, leading to incomplete compensation.
**Linearity (R²) **> 0.999> 0.995Both can yield excellent linearity, but the superior precision of the SIL often results in a slightly better correlation coefficient.
Cost HighLow to ModerateThe synthesis of stable isotope-labeled compounds is a more complex and expensive process.
Availability May be limitedGenerally more accessibleStructural analogs are often more readily available from commercial suppliers.

The Rationale for Internal Standard Selection

G start Start: Need for Quantitative Analysis of Florasulam decision Is the highest level of accuracy and precision required? start->decision sil Use Stable Isotope-Labeled IS (this compound) decision->sil Yes analog Consider Structural Analog IS (e.g., Pyroxsulam) decision->analog No (or SIL unavailable/cost-prohibitive) end End: Method Ready for Sample Analysis sil->end validate Rigorous Method Validation is Critical analog->validate validate->end

Caption: A typical experimental workflow for Florasulam analysis.

Conclusion

For the quantitative analysis of Florasulam, the use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior choice for achieving the highest levels of accuracy and precision. Its ability to effectively compensate for matrix effects and procedural variability is unmatched by structural analogs. However, when practical constraints such as cost and availability are a primary concern, a carefully selected and rigorously validated structural analog, such as Pyroxsulam, can provide acceptable performance for many research applications. The ultimate decision rests on the specific requirements of the study and the desired level of data quality.

References

Performance of Florasulam-13C,d3 Across Mass Spectrometers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a consolidated overview of the performance characteristics of florasulam analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which serves as a strong indicator of the expected performance when employing Florasulam-13C,d3 as an internal standard. The data presented is extracted from various studies utilizing different sample matrices and mass spectrometric systems.

Quantitative Performance Data

The following table summarizes the key performance metrics for the analysis of florasulam in various matrices. These metrics, including the limit of quantification (LOQ), limit of detection (LOD), recovery, and linearity (R²), are indicative of the sensitivity and accuracy achievable with methods that would benefit from the inclusion of this compound.

MatrixMass SpectrometerLOQLODRecovery (%)Linearity (R²)Reference
Wheat GrainLC-MS/MS0.005 mg/kg-76-113≥0.996[1][2]
Wheat StrawLC-MS/MS0.01 mg/kg-76-113≥0.996[1][2]
Cereals (Oat, Millet, Corn, Rice)LC-MS/MS0.01 mg/kg-76-113≥0.996[1]
WheatGC-MS/MSLowest spike level-70-1200.99
Wheat Plant & SoilLC-MS/MS0.01 µg/ml0.01 µg/ml--
WaterLC-MS/MS0.05 µg/L0.015 µg/L70-120>0.99

Experimental Methodologies

The successful analysis of florasulam, and by extension the effective use of its labeled internal standard, relies on robust experimental protocols. The most commonly cited method for sample preparation is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using LC-MS/MS.

Sample Preparation: QuEChERS Protocol

The QuEChERS method is widely adopted for the extraction of pesticide residues, including florasulam, from various food and environmental matrices. A typical workflow involves:

  • Homogenization: A representative sample (e.g., 10-15 g) is homogenized.

  • Extraction: The homogenized sample is mixed with an extraction solvent, typically acetonitrile, and shaken vigorously. At this stage, the internal standard, this compound, would be added.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

  • Centrifugation: The sample is centrifuged to separate the organic layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Final Preparation: The cleaned extract is then centrifuged, and the supernatant is collected for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The instrumental analysis is typically performed using a triple quadrupole mass spectrometer, which allows for high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the specific method and the target analytes.

  • Mass Spectrometry: The mass spectrometer is operated in MRM mode, monitoring specific precursor-to-product ion transitions for both florasulam and its labeled internal standard, this compound. The use of an internal standard is crucial for mitigating matrix effects, which can cause ion suppression or enhancement.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of florasulam using a labeled internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing sample Sample Collection (e.g., Wheat, Soil, Water) homogenize Homogenization sample->homogenize add_is Spiking with This compound homogenize->add_is extract QuEChERS Extraction (Acetonitrile) add_is->extract cleanup d-SPE Cleanup extract->cleanup final_extract Final Extract cleanup->final_extract lcms LC-MS/MS Analysis (Triple Quadrupole) final_extract->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq quant Quantification using Internal Standard Calibration data_acq->quant report Reporting of Results quant->report

Caption: Typical analytical workflow for florasulam quantification using a labeled internal standard.

Conclusion

While direct comparative data for this compound across different mass spectrometers is limited, the existing literature on florasulam analysis provides a solid foundation for understanding its application and expected performance. The use of a stable isotope-labeled internal standard like this compound is indispensable for achieving accurate and reliable quantification in complex matrices by compensating for sample preparation losses and instrument variability. The performance metrics and experimental protocols summarized in this guide demonstrate that robust and sensitive methods are well-established for florasulam analysis, and the inclusion of this compound would further enhance the quality of the data generated on any modern triple quadrupole mass spectrometer.

References

Safety Operating Guide

Proper Disposal of Florasulam-13C,d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Florasulam-13C,d3, an isotopically labeled herbicide, is crucial for maintaining laboratory safety and environmental compliance. As with its parent compound, Florasulam, this chemical is classified as a toxic pesticide waste.[1] Improper disposal is a violation of federal law and can pose significant environmental risks.[1] Adherence to the following procedural guidelines will ensure the safe and compliant disposal of this material.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for Florasulam.[2][3][4] Personnel handling this compound should be equipped with appropriate personal protective equipment (PPE) to prevent exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile rubber)Prevents skin contact and absorption.
Eye Protection Tightly fitting safety goggles or a face shieldProtects eyes from splashes or dust.
Lab Coat Fire/flame resistant and impervious clothingPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.Avoids inhalation of harmful particles.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In some cases, incineration at a permitted facility may be an option.

  • Segregation and Collection:

    • Carefully collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipettes), and any contaminated cleaning materials.

    • Store this waste in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical and prevent any leakage.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

    • Include any other relevant hazard warnings as indicated in the MSDS.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be cool and dry to prevent any degradation of the container or its contents.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet for Florasulam.

    • Do not attempt to dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound. Use an appropriate cleaning agent and collect all cleaning materials for disposal as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal cluster_decon Decontamination A Don Personal Protective Equipment (PPE) B Collect this compound Waste (Unused product, contaminated labware, etc.) A->B C Place in a dedicated, sealed, and compatible hazardous waste container B->C D Label container as 'Hazardous Waste' and with the chemical name C->D E Store in a designated, secure, and well-ventilated area D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Provide Safety Data Sheet (SDS) to the disposal company F->G H Arrange for waste pickup and transport G->H I Waste is incinerated or disposed of at a permitted facility H->I J Decontaminate work surfaces and equipment I->J K Dispose of cleaning materials as hazardous waste J->K L Wash hands and exposed skin J->L

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the spilled material and absorbent into a sealed container for disposal as hazardous waste.

    • Ventilate the area and decontaminate the spill site.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet available.

For specific disposal regulations, it is always recommended to contact your state's Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional office for guidance.

References

Essential Safety and Operational Guidance for Handling Florasulam-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Florasulam-13C,d3. The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended.[1] Avoid leather or cotton gloves.[1] For extended tasks, consider wearing a light pair of disposable gloves under outer gloves.[2]
Body Protective suit or coverallsWear a clean, dry protective suit that covers the entire body from wrists to ankles over regular work clothes.[1] Suits made of butyl rubber, neoprene, PVC, or coated polyethylene fabrics are appropriate.[3]
Eyes & Face Safety goggles and face shieldUse tightly fitting safety goggles with side shields. A face shield provides an additional layer of protection, especially during mixing or spraying.
Feet Chemical-resistant bootsWear unlined, chemical-resistant boots that cover the ankles. Pant legs should be worn outside of the boots to prevent chemicals from entering.
Head Chemical-resistant headwearA waterproof, washable hat or hood is recommended to protect the head and neck.
Respiratory Respirator (if necessary)Use in areas with inadequate ventilation or when airborne concentrations may be high. Follow the respirator manufacturer's recommendations.
Emergency First Aid Procedures

In the event of exposure to this compound, follow these first aid measures immediately.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to storage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh/Measure Chemical prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use clean_decon Decontaminate Work Surfaces handle_use->clean_decon clean_ppe Remove and Dispose of/Clean PPE clean_decon->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash store_container Ensure Container is Tightly Closed clean_wash->store_container store_location Store in a Cool, Dry, Well-Ventilated Area store_container->store_location

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.